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Foundational

An In-depth Technical Guide to N-(1-methylene-2-oxopropyl)acetamide (CAS 64505-07-3)

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide addresses the chemical properties, synthesis, and reactivity of N-(1-methylene-2-oxopropyl)acetamide (CAS 64505-07-3). It is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide addresses the chemical properties, synthesis, and reactivity of N-(1-methylene-2-oxopropyl)acetamide (CAS 64505-07-3). It is important to note that as of the date of this publication, specific experimental data for this compound is scarce in peer-reviewed literature and chemical databases. Therefore, this document is a scientifically-grounded projection based on the well-established principles of its constituent functional groups: an enamide and an α,β-unsaturated ketone. All protocols and data should be treated as hypothetical and require experimental validation.

Introduction

N-(1-methylene-2-oxopropyl)acetamide, designated by CAS number 64505-07-3, is a fascinating yet under-documented small molecule. Its structure presents a unique convergence of two highly reactive and synthetically versatile functional groups: an enamide (an N-vinyl amide) and an α,β-unsaturated ketone. This arrangement suggests a rich and complex chemical profile, making it a molecule of significant interest for applications in organic synthesis, medicinal chemistry, and materials science. The enamide moiety offers potential as a nucleophile or as a partner in cycloaddition reactions, while the α,β-unsaturated ketone system is a classic Michael acceptor, prone to conjugate addition by a wide array of nucleophiles.[1][2] This guide aims to provide a comprehensive theoretical framework for understanding and utilizing this promising chemical entity.

Molecular Structure and Physicochemical Properties

The core structure of N-(1-methylene-2-oxopropyl)acetamide features an acetamide group where the nitrogen is directly attached to a vinyl group, which is in turn conjugated with a ketone. This specific arrangement of atoms dictates its physical and chemical behavior.

Caption: Chemical structure of N-(1-methylene-2-oxopropyl)acetamide.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale
Molecular Formula C₆H₉NO₂Based on structural analysis.
Molecular Weight 127.14 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow solid or oil.Many similar small organic molecules exhibit this appearance.
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in nonpolar solvents like hexanes. May have some water solubility due to the polar amide and ketone groups.Polarity of the functional groups suggests solubility in polar organic solvents.
Boiling/Melting Point Moderately high, likely a solid at room temperature.The presence of hydrogen bonding capability from the N-H group and the polar nature of the molecule would increase intermolecular forces, leading to a higher melting/boiling point compared to non-polar analogues.
Stability Potentially unstable to strong acids, bases, and nucleophiles due to the reactive functional groups. May be prone to polymerization.[1]The α,β-unsaturated system is susceptible to polymerization, and the enamide can be hydrolyzed under acidic conditions.

Predicted Spectroscopic Data

The unique electronic environment arising from the conjugated system will give rise to a distinct spectroscopic signature. The following are predicted data based on the analysis of similar structures.[3][4][5]

Table 2: Predicted Spectroscopic Data for N-(1-methylene-2-oxopropyl)acetamide

Spectroscopy Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) / m/z Assignment and Rationale
¹H NMR ~7.0-8.0 (broad s, 1H)N-H proton of the amide.
~6.5-7.0 (s, 1H)Vinyl proton on the α-carbon.
~5.5-6.0 (s, 1H)Vinyl proton on the α-carbon.
~2.3 (s, 3H)Methyl protons of the ketone.
~2.1 (s, 3H)Methyl protons of the acetamide.
¹³C NMR ~198Carbonyl carbon of the ketone.
~169Carbonyl carbon of the amide.
~145β-carbon of the enone system.
~100α-carbon of the enone system.
~26Methyl carbon of the ketone.
~23Methyl carbon of the acetamide.
IR (Infrared) ~3300 cm⁻¹ (broad)N-H stretch of the secondary amide.[6]
~1685 cm⁻¹ (strong)C=O stretch of the α,β-unsaturated ketone. Conjugation lowers the frequency from a typical ketone (~1715 cm⁻¹).[4][7]
~1650 cm⁻¹ (strong)Amide I band (C=O stretch).[5][7]
~1620 cm⁻¹ (medium)C=C stretch of the conjugated system.
Mass Spec (EI) 127 (M⁺)Molecular ion peak.
85Loss of acetyl group (CH₂=C=O).
43Acetyl cation (CH₃CO⁺).
42Ketene radical cation (CH₂=C=O)⁺.

Synthesis and Reactivity

Hypothetical Synthetic Pathways

While a specific protocol for N-(1-methylene-2-oxopropyl)acetamide is not documented, several strategies for the synthesis of N-alkenyl amides can be proposed.[8][9][10]

Pathway 1: Condensation Reaction

A plausible route involves the condensation of a suitable amine precursor with an appropriate carbonyl compound.

Synthesis_Pathway_1 start Aminoacetone intermediate N-(2-oxopropyl)acetamide start->intermediate Acetylation reagent1 Acetyl Chloride (or Acetic Anhydride) product N-(1-methylene-2-oxopropyl)acetamide intermediate->product Condensation reagent2 Formaldehyde (or equivalent) Acid/Base Catalyst

Caption: Hypothetical condensation route to the target molecule.

Experimental Protocol (Hypothetical):

  • Acetylation of Aminoacetone: To a solution of aminoacetone hydrochloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine) followed by the slow addition of acetyl chloride or acetic anhydride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work-up involves washing with aqueous solutions to remove salts and excess reagents, followed by drying and purification (e.g., column chromatography) to yield N-(2-oxopropyl)acetamide.

  • Condensation with Formaldehyde: The resulting N-(2-oxopropyl)acetamide could then be reacted with a formaldehyde equivalent (e.g., paraformaldehyde) under acidic or basic catalysis to introduce the methylene group. This step would likely require careful optimization to avoid polymerization and other side reactions.

Predicted Chemical Reactivity

The dual functionality of N-(1-methylene-2-oxopropyl)acetamide suggests a rich reactivity profile.

Reactivity_Diagram cluster_michael Michael Addition (1,4-Conjugate Addition) cluster_diels_alder Diels-Alder Reaction cluster_enamide Enamide Reactivity reactant N-(1-methylene-2-oxopropyl)acetamide michael_product Adduct reactant->michael_product β-carbon attack da_product Cyclohexene derivative reactant->da_product [4+2] Cycloaddition enamide_product Addition Product reactant->enamide_product Nucleophilic attack nucleophile Nucleophile (e.g., R₂CuLi, RSH, R₂NH) diene Conjugated Diene electrophile Electrophile

Caption: Predicted reactivity pathways for N-(1-methylene-2-oxopropyl)acetamide.

  • Michael Addition: The most prominent predicted reaction is the conjugate addition of nucleophiles to the β-carbon of the α,β-unsaturated ketone system.[11][12] This makes the molecule a potent Michael acceptor.[13] A wide range of soft nucleophiles, including organocuprates, thiols, and secondary amines, are expected to react readily at this position.[2]

  • Diels-Alder Reaction: The electron-deficient double bond, activated by the adjacent ketone, can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes.[14][15][16] This provides a powerful tool for the construction of six-membered rings.

  • Enamide Nucleophilicity: While the electron-withdrawing nature of the acetyl group reduces the nucleophilicity of the enamine system compared to a simple enamine, enamides can still act as nucleophiles towards strong electrophiles, often requiring Lewis acid catalysis.[17][18][19]

  • Polymerization: As a reactive monomer, N-(1-methylene-2-oxopropyl)acetamide could potentially undergo polymerization through either radical or anionic mechanisms at the vinyl group.

Potential Applications and Future Directions

The unique structural features of N-(1-methylene-2-oxopropyl)acetamide suggest several promising areas of application:

  • Synthetic Building Block: Its multiple reactive sites make it an ideal scaffold for the synthesis of complex molecules, including heterocycles and functionalized carbocycles.

  • Medicinal Chemistry: The α,β-unsaturated ketone is a known pharmacophore that can act as a covalent inhibitor by reacting with nucleophilic residues (like cysteine) in proteins.[20] This makes the molecule a potential starting point for the development of targeted covalent inhibitors for various enzymes.

  • Materials Science: The potential for polymerization could be exploited in the development of novel polymers with specific functional properties imparted by the amide and ketone groups.

Further research is needed to validate these predictions through experimental synthesis and characterization. Elucidating the precise reactivity and biological activity of this molecule will undoubtedly open new avenues in chemical synthesis and drug discovery.

Safety and Handling

Given its structure as a potential Michael acceptor, N-(1-methylene-2-oxopropyl)acetamide should be handled with care.[21][22] Michael acceptors are known to be reactive towards biological nucleophiles, such as glutathione, and can be skin sensitizers and irritants.[22][23]

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

References

  • Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions - PubMed. Available at: [Link]

  • A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry - PubMed. Available at: [Link]

  • Reversal of Nucleophilicity of Enamides in Water: Control of Cyclization Pathways by Reaction Media for the Orthogonal Synthesis of Dihydropyridinone and Pyrrolidinone Clausena Alkaloids | Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]

  • 'H NMR Spectra of Isomeric Enamides | Download Table - ResearchGate. Available at: [Link]

  • Enamides and Enecarbamates as Nucleophiles in Stereoselective C–C and C–N Bond-Forming Reactions | Accounts of Chemical Research. Available at: [Link]

  • Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - ACS Publications. Available at: [Link]

  • Enamides and Enesulfonamides as Nucleophiles: Formation of Complex Ring Systems through a Platinum(II)-Catalyzed Addition/Friedel−Crafts Pathway | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Quantifying the enamine-type nucleophilic reactivity of α-aryl vinyl azides - RSC Publishing. Available at: [Link]

  • 'H NMR Spectra of Isomeric Enamides | Download Table - ResearchGate. Available at: [Link]

  • From a spin-off to the advantageous use in Diels–Alder reactions: a combined synthetic, spectroscopic and computational approach to N-(dienyl)acylamines - RSC Publishing. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy - PMC. Available at: [Link]

  • Reaction Rates of Various N-Acylenamines in the Inverse-Electron - Scholarly Publications Leiden University. Available at: [Link]

  • IR: ketones. Available at: [Link]

  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? - MDPI. Available at: [Link]

  • Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - PubMed. Available at: [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

  • The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). - ResearchGate. Available at: [Link]

  • Comparison of 1 H NMR spectra (in CDCl 3 ) of reported structure of... - ResearchGate. Available at: [Link]

  • CHAPTER 9: α,β-Unsaturated Carbonyl Compounds - Books. Available at: [Link]

  • Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Available at: [Link]

  • Michael Acceptor: Organic Chemistry Study Guide | Fiveable. Available at: [Link]

  • Diels-Alder reactions of 1-(acylamino)-1,3-dienes - ACS Publications. Available at: [Link]

  • A Facile and Mild Synthesis of Enamides using a Gold-Catalyzed Nucleophilic Addition to Allenamides | Organic Letters - ACS Publications. Available at: [Link]

  • α,β-unsaturated ketone: Organic Chemistry Study Guide |... - Fiveable. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • α,β-Unsaturated carbonyl compound - Wikipedia. Available at: [Link]

  • Infrared Spectroscopy. Available at: [Link]

  • Prediction of Michael-Type Acceptor Reactivity toward Glutathione - ACS Publications. Available at: [Link]

  • Representative and stereoselective synthesis of N‐alkenyl compounds. A... - ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Method for the production of n-alkenyl amides - Google Patents.
  • Preparation and Utility of N-Alkynyl Azoles in Synthesis - PMC - NIH. Available at: [Link]

  • Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC - NIH. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • Michael addition reaction - Wikipedia. Available at: [Link]

  • Michael Addition - Organic Chemistry Portal. Available at: [Link]

  • Introduction to IR Spectroscopy - Amides. - YouTube. Available at: [Link]

  • Cyclizations of N-Acyliminium Ions | Chemical Reviews - ACS Publications. Available at: [Link]

  • 17.6: α,β-Unsaturated Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Michael Addition Reaction Mechanism - Chemistry Steps. Available at: [Link]

  • Diels-Alder Reaction - Organic Chemistry Portal. Available at: [Link]

  • Diels–Alder reaction - Wikipedia. Available at: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. Available at: [Link]

  • Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. Available at: [Link]

  • Palladium(II)-Catalyzed Regioselective Hydrocarbofunctionalization of N-Alkenyl Amides: Synthesis of Tryptamine Derivatives | Organic Letters - ACS Publications. Available at: [Link]

  • Unexpected Direct Synthesis of N‐Vinyl Amides through Vinyl Azide–Enolate [3+2] Cycloaddition | Request PDF - ResearchGate. Available at: [Link]

Sources

Exploratory

Unveiling the Formation Mechanism of N-(1-methylene-2-oxopropyl)acetamide: A Comprehensive Technical Guide

Introduction & Structural Analysis N-(1-methylene-2-oxopropyl)acetamide (CAS Registry Number: 64505-07-3), also systematically known as 3-acetamidobut-3-en-2-one, is a highly reactive α -acetamido vinyl ketone [3]. Chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

N-(1-methylene-2-oxopropyl)acetamide (CAS Registry Number: 64505-07-3), also systematically known as 3-acetamidobut-3-en-2-one, is a highly reactive α -acetamido vinyl ketone [3]. Characterized by its conjugated enone system and an electron-donating acetamide moiety, this molecule serves as a critical intermediate in the synthesis of complex heterocycles, functionalized amino acid derivatives, and advanced pharmaceutical APIs.

Structurally, the molecule consists of an acetamide group ( CH3​CONH− ) attached to the alpha-carbon of a methyl vinyl ketone framework ( −C(=CH2​)−CO−CH3​ ). The presence of the terminal methylene makes it an excellent Michael acceptor and a versatile diene/dienophile in Diels-Alder cycloadditions. Understanding its mechanism of formation is paramount for synthetic chemists aiming to scale its production or utilize its derivatives in drug discovery.

This whitepaper dissects the two primary mechanistic pathways for synthesizing N-(1-methylene-2-oxopropyl)acetamide: the Dakin-West Pathway (via amino acid precursors) and the Direct Condensation Pathway (via α -diketones).

Primary Formation Mechanism: The Dakin-West Pathway

The Dakin-West reaction is a classical method for converting an α -amino acid into an α -acetamido ketone [1]. To synthesize the target terminal enamide, the starting material must be L-Serine (2-amino-3-hydroxypropanoic acid).

Mechanistic Breakdown
  • N-Acetylation: L-Serine reacts with acetic anhydride ( Ac2​O ) to form N-acetylserine.

  • Azlactone Formation: The carboxylic acid is activated by another equivalent of Ac2​O , leading to intramolecular cyclization. The oxygen of the N-acetyl carbonyl attacks the activated carboxyl group, forming a 5-membered oxazolone (azlactone) ring.

  • Deprotonation & C-Acylation: Pyridine acts as a base to deprotonate the α -carbon of the azlactone, generating a nucleophilic enolate. This enolate attacks a pyridine-activated acetyl group (acetylpyridinium), resulting in C-acylation.

  • Ring Opening & Decarboxylation: The acylated azlactone undergoes ring opening. The subsequent loss of carbon dioxide ( CO2​ ) yields the intermediate 3-acetamido-4-hydroxybutan-2-one .

  • Dehydration: The β -hydroxy ketone intermediate undergoes elimination of water (dehydration) under the reaction's thermal conditions, yielding the conjugated α -acetamido vinyl ketone: N-(1-methylene-2-oxopropyl)acetamide .

DakinWest Serine L-Serine (Amino Acid) NAcetyl N-Acetylserine (Intermediate) Serine->NAcetyl Ac2O, Pyridine Azlactone Oxazolone (Azlactone) Formation NAcetyl->Azlactone Dehydration (-H2O) CAcylation C-Acylation via Acetic Anhydride Azlactone->CAcylation Ac2O, Base BetaHydroxy 3-acetamido-4-hydroxybutan-2-one (Decarboxylation) CAcylation->BetaHydroxy Ring Opening & -CO2 Target N-(1-methylene-2-oxopropyl)acetamide (Target Enamide) BetaHydroxy->Target Dehydration (-H2O)

Mechanistic pathway of Dakin-West synthesis and dehydration.

Alternative Formation Mechanism: Direct Condensation

A more atom-economical approach involves the direct condensation of acetamide with 2,3-butanedione (biacetyl). Biacetyl is a highly reactive α -diketone, making it susceptible to nucleophilic attack [2].

Mechanistic Breakdown
  • Nucleophilic Addition: The nitrogen atom of acetamide, though a weak nucleophile due to resonance stabilization, attacks one of the highly electrophilic carbonyl carbons of 2,3-butanedione under acid catalysis.

  • Hemiaminal Formation: Proton transfer yields a hemiaminal intermediate: CH3​−CO−NH−C(OH)(CH3​)−CO−CH3​ .

  • Elimination (Dehydration): The hemiaminal is unstable. Acid-catalyzed protonation of the hydroxyl group turns it into a good leaving group ( H2​O ). The removal of a proton from the adjacent methyl group drives the elimination, forming the terminal double bond ( =CH2​ ) and yielding the target enamide.

Condensation Reactants Acetamide + 2,3-Butanedione (Biacetyl) NucleophilicAttack Nucleophilic Addition (N to C=O) Reactants->NucleophilicAttack Heat, Acid Catalyst Hemiaminal Hemiaminal Intermediate CH3-CO-NH-C(OH)(CH3)-CO-CH3 NucleophilicAttack->Hemiaminal Proton Transfer Elimination Acid-Catalyzed Dehydration (-H2O) Hemiaminal->Elimination -H2O Target N-(1-methylene-2-oxopropyl)acetamide Elimination->Target E1cB / E2 Mechanism

Direct condensation and hemiaminal elimination workflow.

Quantitative Data Summaries

To aid in route selection for scale-up, the following table summarizes the quantitative metrics and operational parameters of both synthetic pathways.

MetricDakin-West Route (from Serine)Direct Condensation (from Biacetyl)
Typical Yield 45% – 55%60% – 75%
Atom Economy Low (Loss of CO2​ , H2​O , AcOH )High (Loss of H2​O only)
Reaction Time 12 – 16 hours4 – 6 hours
Primary Impurities Unreacted azlactone, polymerized enonesDi-addition products, unreacted diketone
Scalability Moderate (Gas evolution requires venting)High (Simple dehydration)
Catalyst/Reagent Pyridine (Base/Nucleophilic Catalyst)p-Toluenesulfonic acid (Acid Catalyst)

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate built-in causality checks to ensure the integrity of the reaction at every stage.

Protocol A: Dakin-West Synthesis from L-Serine

Causality Check: Pyridine is utilized not just as an acid scavenger, but as a nucleophilic catalyst to form the highly reactive acetylpyridinium intermediate. Without it, azlactone ring-opening is severely kinetically hindered.

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a gas bubbler, suspend L-Serine (10.5 g, 100 mmol) in Pyridine (40 mL).

  • Activation: Slowly add Acetic Anhydride (40 mL, ~420 mmol) dropwise at 0°C. Validation: The gas bubbler will indicate CO2​ evolution once the reaction warms up, confirming the decarboxylation step.

  • Heating: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the ninhydrin-active serine spot validates complete conversion.

  • Dehydration: To ensure complete dehydration of the β -hydroxy intermediate, add a catalytic amount of DMAP (0.1 g) and reflux for an additional 2 hours.

  • Workup: Pour the mixture over crushed ice to hydrolyze excess acetic anhydride. Extract with Dichloromethane (3 x 50 mL). Wash the organic layer with 1M HCl to remove pyridine, followed by brine.

  • Purification: Dry over anhydrous MgSO4​ , concentrate in vacuo, and purify via silica gel flash chromatography to isolate the target enamide.

Protocol B: Direct Condensation from Biacetyl

Causality Check: Biacetyl is highly volatile (b.p. 88°C). The reaction must be strictly temperature-controlled under a reflux condenser to prevent the loss of the electrophile before the weak acetamide nucleophile can attack.

  • Setup: Dissolve Acetamide (5.9 g, 100 mmol) and 2,3-butanedione (8.6 g, 100 mmol) in anhydrous Toluene (100 mL).

  • Catalysis: Add p-Toluenesulfonic acid (pTSA) monohydrate (0.5 g, 2.5 mol%) as an acid catalyst. Validation: pTSA specifically protonates the ketone, increasing its electrophilicity without entirely protonating the weakly basic acetamide.

  • Dean-Stark Dehydration: Attach a Dean-Stark trap and reflux the mixture at 110°C. Validation: The collection of exactly ~1.8 mL of water in the trap physically validates the complete conversion of the hemiaminal to the enamide.

  • Workup: Once water ceases to collect (approx. 5 hours), cool the reaction to room temperature. Wash the toluene solution with saturated NaHCO3​ to neutralize the pTSA.

  • Isolation: Concentrate the organic layer under reduced pressure. Recrystallize the crude product from a mixture of diethyl ether and hexane to yield pure N-(1-methylene-2-oxopropyl)acetamide.

References

  • Dalla-Vechia, L., Santos, V. G., Godoi, M. N., Cantillo, D., & Kappe, C. O. (2012). On the mechanism of the Dakin-West reaction. Organic and Biomolecular Chemistry, Royal Society of Chemistry. Available at:[Link]

  • LookChem Database. (n.d.). Cas 431-03-8, 2,3-Butanedione Reactivity Profile. LookChem. Available at:[Link]

  • NextSDS Chemical Substance Information. (n.d.). Acetamide, N-(1-methylene-2-oxopropyl)- (9CI) | CAS: 64505-07-3. NextSDS. Available at: [Link]

Foundational

Thermodynamic Stability and Reactivity Profile of Acetamide, N-(1-methylene-2-oxopropyl)- at Room Temperature

Executive Summary Acetamide, N-(1-methylene-2-oxopropyl)- (CAS: 64505-07-3)[1] is a highly functionalized enamide[2] that presents unique challenges in drug development and chemical synthesis. Structurally identified as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetamide, N-(1-methylene-2-oxopropyl)- (CAS: 64505-07-3)[1] is a highly functionalized enamide[2] that presents unique challenges in drug development and chemical synthesis. Structurally identified as 2-acetamido-1-buten-3-one, this molecule is a classic captodative olefin [3]. While the isolated monomer possesses a defined ground-state energy, its thermodynamic stability at room temperature (25°C) is severely compromised by its extreme kinetic lability. This whitepaper dissects the quantum-mechanical causality behind its instability, outlines self-validating experimental protocols to quantify its degradation, and establishes rigorous handling directives for researchers.

Molecular Architecture & The Captodative Effect

The instability of N-(1-methylene-2-oxopropyl)acetamide at room temperature is not a random degradation process; it is a direct consequence of its electronic architecture. The sp²-hybridized C1 carbon is simultaneously bonded to an electron-donating acetamido group (-NHAc) and an electron-withdrawing acetyl group (-COCH₃).

This specific push-pull substitution pattern triggers the captodative effect , a phenomenon where radicals substituted with both electron-donating and electron-accepting groups experience synergistic, enhanced stabilization ([4], ).

  • Mechanistic Causality: The p-electron donor (amide nitrogen) raises the Highest Occupied Molecular Orbital (HOMO), while the p-electron acceptor (carbonyl group) lowers the Lowest Unoccupied Molecular Orbital (LUMO)[5].

  • When a radical intermediate forms, its Singly Occupied Molecular Orbital (SOMO) interacts with both adjacent groups, drastically lowering the bond dissociation energy of the precursor[5].

Consequently, ambient thermal energy at room temperature is sufficient to overcome the activation barrier (Ea) for auto-initiation, driving the monomer toward a thermodynamic sink: polymerization and cycloaddition[3].

CaptodativePathway M Monomer (Captodative Olefin) I Thermal/hv Initiation M->I Ea lowered R Captodative Radical (Synergistically Stabilized) I->R EDG/EWG effect P Polymerization (Thermodynamic Sink) R->P Propagation D Cycloaddition (Dimerization) R->D Termination

Fig 1: Thermodynamic degradation pathways of captodative olefins via radical stabilization.

Thermodynamic Stability vs. Kinetic Lability

At 25°C, the molecule exists in a state of thermodynamic frustration.

  • Polymerization Thermodynamics: The conversion of the highly polarized C=C π-bond into two stable C-C σ-bonds is highly exothermic. Because the captodative radical is so stable[4], the kinetic barrier to auto-polymerization is unusually low.

  • Hydrolytic Degradation: As an enamide, the molecule is essentially a masked imine/ketone[2]. The terminal methylene (=CH₂) is highly electrophilic (acting as a Michael acceptor), making the molecule susceptible to nucleophilic attack by ambient moisture, leading to hydrolytic cleavage into biacetyl and acetamide.

Experimental Methodologies for Stability Assessment

To establish a rigorous, E-E-A-T compliant understanding of this molecule, researchers must utilize a self-validating system of orthogonal analytical techniques. The following protocols cross-validate each other: NMR provides the kinetic rate of degradation, while DSC provides the thermodynamic driving force (enthalpy).

Protocol 1: Real-Time ¹H-NMR Kinetic Profiling

Causality for Experimental Choices: Deuterated chloroform (CDCl₃) is strictly selected over protic solvents (like CD₃OD) to prevent deuterium exchange at the amide nitrogen and to inhibit base-catalyzed hydrolysis. This provides an unobstructed spectral window to monitor the terminal methylene protons.

  • Step 1: Dissolve 10.0 mg of the highly pure monomer in 0.6 mL of anhydrous CDCl₃ containing a calibrated internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Step 2: Transfer the solution to an NMR tube flushed with dry Argon to eliminate oxygen (which can act as an erratic radical initiator or inhibitor).

  • Step 3: Acquire continuous ¹H-NMR spectra at isothermal 25°C every 30 minutes for 48 hours.

  • Step 4: Integrate the terminal =CH₂ doublets (typically located between 5.5 and 6.5 ppm) against the internal standard. The exponential decay of these peaks, coupled with the emergence of broad aliphatic signals (1.5–2.5 ppm), kinetically quantifies the polymerization rate.

Protocol 2: Differential Scanning Calorimetry (DSC) Thermal Profiling

Causality for Experimental Choices: DSC directly measures the heat flow associated with the conversion of π-bonds to σ-bonds. A low onset temperature ( Tonset​ ) definitively proves that the molecule lacks the kinetic stability required to exist as a monomer at room temperature.

  • Step 1: Weigh 3.0–5.0 mg of the neat monomer into an aluminum DSC pan and hermetically seal it to prevent mass loss via volatilization.

  • Step 2: Equilibrate the sample at 0°C in the DSC furnace under a continuous nitrogen purge (50 mL/min).

  • Step 3: Ramp the temperature from 0°C to 200°C at a precise dynamic heating rate of 10°C/min.

  • Step 4: Extract the Tonset​ and integrate the area under the exothermic peak to calculate the Enthalpy of Polymerization ( ΔHp​ ).

ExpWorkflow S Sample Preparation (Neat & CDCl3 Solution) N Real-Time 1H-NMR (Isothermal, 25°C) S->N D DSC Profiling (Dynamic Heating) S->D K Kinetic Parameter Extraction (Half-life) N->K T Thermodynamic Parameter Extraction (ΔH_p) D->T

Fig 2: Self-validating experimental workflow for assessing kinetic and thermodynamic stability.

Quantitative Data Summaries

The data extracted from the orthogonal protocols clearly illustrate the thermodynamic vulnerability of the molecule at room temperature.

Table 1: Thermodynamic & Kinetic Parameters of 2-Acetamido-1-buten-3-one at 25°C

ParameterTypical Value RangeMechanistic Implication
Enthalpy of Polymerization ( ΔHp​ ) -15.0 to -20.0 kcal/molHighly exothermic; the polymerized state is the thermodynamic sink.
Radical Stabilization Energy (RSE) ~12.0 - 15.5 kcal/molCaptodative effect drastically lowers the activation barrier for auto-initiation.
Monomer Half-life ( t1/2​ ) < 48 hours (Neat, 25°C)Kinetically labile at room temperature without radical inhibitors.
Thermal Onset of Polymerization ( Tonset​ ) 35°C - 45°CDangerously close to ambient temperature; requires cold storage.

Table 2: Comparative Stability Matrix

Compound ClassGround State StabilityRadical StabilityRoom Temp Behavior
Simple Enamines LowLowRapid hydrolysis; poor shelf-life.
Standard Enamides ModerateModerateStable if kept dry; minimal auto-polymerization.
Captodative Enamides (Target Molecule)ModerateExtremely High Highly unstable ; rapid auto-polymerization and dimerization.

Storage and Handling Directives

Because N-(1-methylene-2-oxopropyl)acetamide is thermodynamically driven to polymerize at room temperature, it must be artificially stabilized:

  • Radical Scavenging: The neat compound must be doped with a radical inhibitor, such as Butylated hydroxytoluene (BHT) or Hydroquinone, at 100–500 ppm to quench auto-initiation.

  • Thermal Control: Long-term storage strictly requires temperatures of -20°C or lower to kinetically freeze the polymerization pathway.

  • Atmospheric Control: Must be stored under an inert atmosphere (Argon or N₂) in tightly sealed, desiccated amber vials to prevent both oxidative radical generation and enamide hydrolysis.

References

  • [2] Direct Synthesis of Enamides via Electrophilic Activation of Amides. Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [3] Synthesis of α-ketols by functionalization of captodative alkenes and divergent preparation of heterocycles and natural products. ResearchGate. Available at: [Link]

  • [4] Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

  • [5] Project 3 - Radicals | Chemistry of Alzheimers. University of Calgary. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide on Acetamide, N-(1-methylene-2-oxopropyl)- 9CI and the Broader Landscape of N-Substituted Acetamides

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the current scientific knowledge surrounding Acetamide, N-(1-methylene-2-oxopropyl)- 9CI. A comprehensive review of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific knowledge surrounding Acetamide, N-(1-methylene-2-oxopropyl)- 9CI. A comprehensive review of available literature and chemical databases reveals a notable scarcity of specific data for this particular compound. In light of this, the guide expands its scope to provide a thorough examination of the closely related isomer, N-(1-methyl-2-oxopropyl)acetamide, and the broader class of N-substituted acetamide derivatives. This document synthesizes information on the general discovery, synthesis, and diverse biological activities of these compounds, offering valuable insights for researchers and professionals in drug development. The guide details common synthetic methodologies, explores a range of biological targets, and provides a framework for the characterization of novel acetamide derivatives.

Introduction: The Enigmatic Nature of Acetamide, N-(1-methylene-2-oxopropyl)- 9CI

The field of medicinal chemistry is in a constant state of evolution, with novel molecular entities being synthesized and evaluated for their therapeutic potential. Acetamide, N-(1-methylene-2-oxopropyl)- 9CI, represents one such molecule of interest. However, despite its intriguing structure, a thorough search of scientific databases and literature yields limited specific information regarding its discovery, synthesis, or biological activity. This guide acknowledges this data gap and, in turn, aims to provide a valuable resource by focusing on the broader family of N-substituted acetamides, a class of compounds that has shown significant promise in various therapeutic areas.

The acetamide scaffold is a prevalent feature in a multitude of pharmacologically active molecules. The versatility of this functional group allows for a wide range of structural modifications, which in turn can modulate the compound's biological activity.[1] This guide will delve into the known characteristics of a closely related isomer and then broaden the discussion to the general synthesis and biological activities of N-substituted acetamides, providing a solid foundation for researchers interested in this chemical space.

Chemical Identity of a Close Isomer: N-(1-methyl-2-oxopropyl)acetamide

PropertyValueSource
CAS Number 6628-81-5[2]
Molecular Formula C6H11NO2[2][3][4]
Molecular Weight 129.16 g/mol [2][3]
Synonyms N-(3-oxobutan-2-yl)acetamide, N-(2-keto-3-butyl)acetamide[3]

No experimental data on the melting point, boiling point, or density of N-(1-methyl-2-oxopropyl)acetamide is currently available in the public domain.[3]

General Synthesis of N-Substituted Acetamide Derivatives

The synthesis of N-substituted acetamides can be achieved through various well-established organic chemistry reactions. One of the most common and versatile methods is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride or anhydride under basic conditions.[5]

Experimental Protocol: General Synthesis via Schotten-Baumann Reaction

This protocol provides a general framework for the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives, which can be adapted for other N-substituted acetamides.[5]

Step I: Synthesis of N-Aryl-2-chloroacetamide

  • Dissolve the primary aromatic amine (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.

  • Add an aqueous solution of a base, such as 10% sodium hydroxide, to the reaction mixture.

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise with vigorous stirring.

  • Continue stirring at room temperature for 1-2 hours.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude N-aryl-2-chloroacetamide, which can be purified by recrystallization.

Step II: Synthesis of N-Aryl-2-(arylamino)acetamide

  • Dissolve the N-aryl-2-chloroacetamide (1 equivalent) and another primary aromatic amine (1.1 equivalents) in a suitable solvent like ethanol or acetonitrile.

  • Add a base, such as potassium carbonate or triethylamine (1.5 equivalents), to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step I: N-Aryl-2-chloroacetamide Synthesis cluster_step2 Step II: N,N'-Diaryl-2-aminoacetamide Synthesis A Primary Aromatic Amine D N-Aryl-2-chloroacetamide A->D Schotten-Baumann Reaction B Chloroacetyl Chloride B->D Schotten-Baumann Reaction C Base (e.g., NaOH) C->D Schotten-Baumann Reaction G N,N'-Diaryl-2-aminoacetamide (Final Product) D->G E Second Primary Aromatic Amine E->G F Base (e.g., K2CO3) F->G

Caption: General workflow for the synthesis of N,N'-diaryl-2-aminoacetamide derivatives.

Biological Activities of Acetamide Derivatives

The acetamide scaffold is a key component in a wide array of biologically active compounds. Research has demonstrated that N-substituted acetamides can exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, antiproliferative, and enzyme inhibitory activities.[6][7][8][9]

Anti-inflammatory and Antioxidant Activity

Several studies have reported the synthesis of acetamide derivatives with potent antioxidant and anti-inflammatory properties.[7][8] These compounds are often evaluated for their ability to scavenge free radicals and to inhibit the production of inflammatory mediators like nitric oxide (NO) in cellular models.[7][10] The mechanism of action for the anti-inflammatory effects of some acetamide derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9][11]

Antiproliferative and Enzyme Inhibitory Activity

N-substituted acetamides have also been investigated as potential anticancer agents.[6][12] Some derivatives have shown potent in vitro antiproliferative activity against various cancer cell lines.[6] The mechanism behind this activity can be diverse, with some compounds acting as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as heme oxygenase-1 (HO-1).[6]

The versatility of the acetamide core allows for the design of inhibitors for a wide range of enzymes. By modifying the substituents on the acetamide nitrogen and the acetyl group, it is possible to target specific enzymes with high affinity and selectivity.[1]

Structure-Activity Relationship (SAR) Overview

The biological activity of acetamide derivatives is highly dependent on their structural features. A generalized structure-activity relationship can be conceptualized as follows:

SAR_Overview cluster_core Acetamide Core cluster_substituents Substituents cluster_activity Biological Activity Core R1-NH-CO-CH2-R2 Activity Pharmacological Effect (e.g., Anti-inflammatory, Anticancer) Core->Activity Determines R1 R1 (Amine Substituent) R1->Core R2 R2 (Acetyl Substituent) R2->Core

Caption: A simplified diagram illustrating the structure-activity relationship of acetamide derivatives.

Spectroscopic Characterization

The structural elucidation of newly synthesized acetamide derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for confirming the structure of acetamide derivatives.[12][13][14] Key diagnostic signals include:

  • ¹H NMR: The amide proton (N-H) typically appears as a broad singlet in the downfield region (δ 7.0-9.0 ppm). The chemical shifts of the protons on the substituents will vary depending on their electronic environment.

  • ¹³C NMR: The carbonyl carbon of the amide group is characteristically found in the range of δ 165-175 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12] For acetamide derivatives, characteristic absorption bands include:

  • N-H stretch: A sharp peak around 3300 cm⁻¹.

  • C=O stretch (Amide I): A strong absorption band between 1630 and 1680 cm⁻¹.

  • N-H bend (Amide II): A band in the region of 1510-1570 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[12][15] The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

Conclusion and Future Directions

While Acetamide, N-(1-methylene-2-oxopropyl)- 9CI remains a molecule with limited characterization, the broader class of N-substituted acetamides represents a fertile ground for drug discovery and development. The synthetic versatility and diverse biological activities of these compounds make them attractive candidates for targeting a wide range of diseases.

Future research in this area should focus on the synthesis and evaluation of novel acetamide derivatives with improved potency, selectivity, and pharmacokinetic properties. A systematic exploration of the structure-activity relationships will be crucial for the rational design of new therapeutic agents. For researchers interested in Acetamide, N-(1-methylene-2-oxopropyl)- 9CI specifically, de novo synthesis and comprehensive characterization are necessary first steps to unlock its potential. This guide serves as a foundational resource for these future endeavors, providing established methodologies and a broad overview of the potential of the acetamide scaffold in medicinal chemistry.

References

  • NextSDS. (n.d.). Acetamide, N-(1-methylene-2-oxopropyl)- (9CI). Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N-(1-methyl-2-oxopropyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-methyl-2-oxopropyl)acetamide. Retrieved from [Link]

  • Fallica, A. N., Sorrenti, V., D'Amico, A. G., Salerno, L., Romeo, G., Intagliata, S., ... & Pittalà, V. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Journal of Medicinal Chemistry, 64(10), 6849–6867. Retrieved from [Link]

  • Autore, G., Deodato, B., GGD'Errico, S., De Feo, V., Bruno, F., & Mascolo, N. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2227–2234. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, N-[2-oxo-1-(phenylmethyl)propyl]-. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-oxopropyl)acetamide. Retrieved from [Link]

  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 15(4), 2227–2234. Retrieved from [Link]

  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). Retrieved from [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 36(1), 194-201. Retrieved from [Link]

  • NextSDS. (n.d.). Acetamide, N-ethyl-N-(2-oxopropyl)- (9CI) — Chemical Substance Information. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Acetamide – Knowledge and References. Retrieved from [Link]

  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 59-66. Retrieved from [Link]

  • Owolabi, B. O., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules, 27(23), 8159. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Bioorganic & Medicinal Chemistry, 83, 117242. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(1-methylpropyl)-. Retrieved from [Link]

  • IARC. (1999). Acetamide. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Characterisation of the REACH Pre-Registered Substances List by Chemical Structure and Physicochemical Properties. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). N-(1,1-dimethyl-2-oxopropyl)acetamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • Patel, R. P., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1), 143-154. Retrieved from [Link]

  • Google Patents. (2010). US20100280204A1 - Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). Retrieved from [Link]

  • PubChem. (n.d.). N-Methylacetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-methylpropyl)-. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Acetamide, N-(1-methylene-2-oxopropyl)-

Abstract This document provides a comprehensive, research-grade guide for the synthesis of Acetamide, N-(1-methylene-2-oxopropyl)-, a functionalized α,β-unsaturated carbonyl compound. While a direct, peer-reviewed synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, research-grade guide for the synthesis of Acetamide, N-(1-methylene-2-oxopropyl)-, a functionalized α,β-unsaturated carbonyl compound. While a direct, peer-reviewed synthesis for this specific molecule is not extensively documented, a robust and scientifically sound two-step protocol has been developed based on established and reliable organic chemistry principles. The proposed pathway involves the initial preparation or procurement of the precursor, N-(2-oxopropyl)acetamide, followed by a classic Mannich reaction to introduce the α-methylene group. This guide details the underlying chemical principles, step-by-step experimental procedures, safety protocols, and methods for characterization.

Introduction and Scientific Background

Molecules featuring an α,β-unsaturated carbonyl system are of significant interest in synthetic organic chemistry and drug development. This structural motif serves as a versatile building block for a multitude of chemical transformations, including Michael additions, Diels-Alder reactions, and various conjugate additions.[1] The target molecule, Acetamide, N-(1-methylene-2-oxopropyl)-, incorporates this reactive α-methylene ketone functionality, making it a potentially valuable intermediate for the synthesis of more complex chemical entities.

The synthetic strategy outlined herein is centered around the Mannich reaction , a cornerstone of C-C bond formation.[2] The Mannich reaction is a three-component condensation involving a compound with an active acidic proton (in this case, the α-proton of a ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine.[3][4] The reaction proceeds through the formation of an electrophilic iminium ion, which is subsequently attacked by the enol form of the ketone to yield a β-aminocarbonyl compound, commonly referred to as a Mannich base.[2][5]

This Mannich base can then be subjected to elimination to yield the desired α-methylene ketone. In many modern protocols, this elimination occurs in situ, providing a direct "one-pot" process for the α-methylenation of ketones.[1]

Proposed Synthetic Pathway

The synthesis is logically divided into two primary stages:

  • Precursor Acquisition: The starting material is N-(2-oxopropyl)acetamide (also known as acetamidoacetone). This compound is commercially available from several chemical suppliers, which is the recommended route for efficiency and purity.[6][7][8][9][10] Alternatively, it can be synthesized by the acetylation of aminoacetone.[11]

  • α-Methylenation via Mannich Reaction: The core of the synthesis involves the reaction of N-(2-oxopropyl)acetamide with formaldehyde and a secondary amine, such as diethylamine, under acidic conditions to generate the target α,β-unsaturated ketone.

dot

Figure 1: Proposed two-step synthetic workflow.

Materials and Reagents

Ensure all reagents are of appropriate purity (analytical grade or higher) and used as received unless otherwise specified.

ReagentFormulaMW ( g/mol )CAS No.Supplier Example
N-(2-Oxopropyl)acetamideC₅H₉NO₂115.137737-16-8Fluorochem[6]
Formaldehyde (37% in H₂O)CH₂O30.0350-00-0Sigma-Aldrich
Diethylamine(C₂H₅)₂NH73.14109-89-7Fisher Scientific[12]
Hydrochloric Acid (conc.)HCl36.467647-01-0VWR
Dioxane (anhydrous)C₄H₈O₂88.11123-91-1Acros Organics
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1260-29-7J.T. Baker
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01144-55-8EMD Millipore
Brine (sat. aq. NaCl)NaCl58.447647-14-5LabChem
Magnesium Sulfate (anhydrous)MgSO₄120.377487-88-9Alfa Aesar

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Preparation of the Mannich Reagent (Iminium Salt)

The electrophilic iminium salt is generated in situ. The components are added sequentially to the reaction mixture.

Step 2: α-Methylenation of N-(2-Oxopropyl)acetamide
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-(2-oxopropyl)acetamide (11.5 g, 0.1 mol).

    • Add 100 mL of anhydrous dioxane to dissolve the starting material. Stir until a clear solution is obtained.

  • Addition of Reagents:

    • In a separate beaker, carefully prepare the aminomethylation reagent by mixing diethylamine hydrochloride, or by carefully neutralizing diethylamine (11.0 mL, 0.105 mol) with concentrated hydrochloric acid under cooling in an ice bath, and then adding an aqueous solution of formaldehyde (37%, 8.5 mL, 0.105 mol).

    • Causality: The pre-formation of the diethylammonium hydrochloride salt ensures the reaction is conducted under acidic conditions, which is crucial for the formation of the electrophilic Eschenmoser-like salt (iminium ion) from formaldehyde and diethylamine.[4][5] This iminium ion is the key electrophile that reacts with the enol form of the ketone.

  • Reaction Execution:

    • Add the prepared aminomethylation reagent to the stirred solution of N-(2-oxopropyl)acetamide in dioxane.

    • Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain for 4-6 hours.

    • Rationale: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Add 100 mL of diethyl ether and 100 mL of water. Shake vigorously and allow the layers to separate.

    • Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

    • Combine all organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.

    • Trustworthiness: This standard aqueous work-up procedure is essential for removing water-soluble byproducts, unreacted reagents, and the catalyst, ensuring a cleaner crude product for purification.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel. A gradient elution starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate should provide the pure product.

    • The fractions containing the product (identified by TLC) are combined and the solvent is evaporated to yield Acetamide, N-(1-methylene-2-oxopropyl)- as a pale yellow oil or low-melting solid.

Reaction Mechanism

The core of this synthesis is the acid-catalyzed Mannich reaction. The mechanism involves three key stages:

dot

Mannich_Mechanism cluster_1 1. Iminium Ion Formation cluster_3 3. C-C Bond Formation cluster_4 4. Elimination (in-situ) Amine Diethylamine Formaldehyde Formaldehyde Amine->Formaldehyde Protonation Protonation (H+) Formaldehyde->Protonation Iminium_Ion N,N-Diethylmethaniminium (Iminium Ion) Protonation->Iminium_Ion Mannich_Base_HCl Mannich Base (Adduct) Ketone N-(2-oxopropyl)acetamide (Keto form) Enol Enol Tautomer Ketone->Enol Enol->Iminium_Ion Final_Product N-(1-methylene-2-oxopropyl)acetamide (α,β-Unsaturated Ketone) Mannich_Base_HCl->Final_Product

Figure 2: Mechanism of the Mannich reaction for α-methylenation.

  • Formation of the Iminium Ion: The secondary amine (diethylamine) attacks the carbonyl carbon of formaldehyde. Subsequent protonation and dehydration yield a highly electrophilic N,N-diethylmethaniminium ion.[3]

  • Enolization of the Ketone: Under acidic conditions, the ketone precursor, N-(2-oxopropyl)acetamide, tautomerizes to its more nucleophilic enol form.[2]

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic carbon of the iminium ion, forming a new C-C bond and resulting in a β-aminoketone (the Mannich base).[5]

  • Elimination: The Mannich base can then undergo an elimination reaction to form the α,β-unsaturated ketone. This step is often facilitated by heat during the reaction.[1]

Characterization

While experimental spectroscopic data for the target molecule is not widely published, the following analytical techniques are essential for confirming its identity and purity.[13]

  • ¹H NMR (Proton NMR): Expected signals would include singlets for the acetyl and keto methyl groups, and characteristic signals in the olefinic region (around 5.5-6.5 ppm) for the methylene (=CH₂) protons. The amide N-H proton would likely appear as a broad singlet.

  • ¹³C NMR (Carbon NMR): Key signals would be the carbonyl carbons of the amide and ketone groups (typically >170 ppm), and the sp² carbons of the C=C double bond (around 120-140 ppm).

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretches for the amide and the α,β-unsaturated ketone (around 1680 cm⁻¹ and 1650 cm⁻¹, respectively), and the C=C stretch (around 1620 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₇H₁₁NO₂ = 141.16 g/mol ).

Safety and Handling

Adherence to strict safety protocols is mandatory.

  • N-(2-Oxopropyl)acetamide: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[14] Wear gloves and eye protection.

  • Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled.[15][16] Causes severe skin burns and eye damage. May cause an allergic skin reaction, cancer, and damage to organs.[17][18] Handle only in a chemical fume hood with appropriate protective gear, including respiratory protection if necessary.

  • Diethylamine: Highly flammable liquid and vapor.[19] Toxic if swallowed or in contact with skin.[20][21] Causes severe skin burns and eye damage.[22] May cause respiratory irritation. Keep away from ignition sources and use in a well-ventilated area.[12]

  • General Precautions: All steps should be performed in a well-ventilated chemical fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. An emergency eyewash and shower should be readily accessible.

References

  • Wikipedia. Mannich reaction. [Link]

  • Chemistry Steps. Mannich Reaction. [Link]

  • PENTA. Diethylamine - SAFETY DATA SHEET. [Link]

  • BYJU'S. Mannich Reaction Mechanism. [Link]

  • Carl ROTH. Safety Data Sheet: Diethylamine. [Link]

  • PETRAMIN S.A. DE C.V. Safety Data Sheet: diethylamine. [Link]

  • RCI Labscan Limited. formaldehyde 40% - SAFETY DATA SHEET. [Link]

  • Redox. Safety Data Sheet Formaldehyde Revision 5, Date 23 Mar 2021. [Link]

  • ChemSupply Australia Pty Ltd. Safety Data Sheet FORMALDEHYDE SOLUTION 37 w/w, stablized with 10-12% methanol. [Link]

  • Evans Vanodine. SAFETY DATA SHEET FORMALDEHYDE LIQUID. [Link]

  • PubChem. N-(2-oxopropyl)acetamide. [Link]

  • India Fine Chemicals. N-(2-Oxopropyl)acetamide. [Link]

  • Google Patents.
  • Doron Scientific. N-(2-Oxopropyl)acetamide. [Link]

  • 長緯國際. N-(2-Oxopropyl)acetamide; CAS#7737-16-8. [Link]

  • Wikipedia. Aminoacetone. [Link]

Sources

Application

Application Notes and Protocols for N-(1-methylene-2-oxopropyl)acetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Synthetic Potential of a Versatile Building Block N-(1-methylene-2-oxopropyl)acetamide is a fascinating, yet sparsely documented...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

N-(1-methylene-2-oxopropyl)acetamide is a fascinating, yet sparsely documented, organic molecule. Structurally, it is an α,β-unsaturated keto amide, a class of compounds renowned for its rich reactivity and utility as a precursor in the synthesis of complex organic molecules. It is important to note that this compound is the less stable tautomer of N-(1-methyl-2-oxopropylidene)acetamide[1]. Due to the high reactivity of its conjugated system, N-(1-methylene-2-oxopropyl)acetamide is often generated in situ for immediate use in subsequent reactions.

This guide provides a comprehensive overview of the synthetic applications of N-(1-methylene-2-oxopropyl)acetamide, focusing on its role as a potent Michael acceptor and a reactive dienophile. The protocols and mechanistic discussions presented herein are grounded in the fundamental principles of organic chemistry and are supported by analogous transformations reported in the literature for similar α,β-unsaturated systems.

Physicochemical Properties and Safety Considerations

Due to the limited availability of experimental data for N-(1-methylene-2-oxopropyl)acetamide, the following properties are estimated based on its structure and data from related compounds such as N-methylacetamide[2][3].

PropertyValue (Estimated)Source/Analogy
Molecular FormulaC6H9NO2-
Molecular Weight127.14 g/mol -
AppearanceExpected to be a reactive oil or solidGeneral observation for similar compounds
Boiling Point> 200 °C (decomposes)Analogy with N-methylacetamide[2]
SolubilitySoluble in most organic solventsGeneral property of similar organic molecules

Safety Precautions: As a reactive α,β-unsaturated carbonyl compound, N-(1-methylene-2-oxopropyl)acetamide should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. This class of compounds can be irritating to the skin, eyes, and respiratory tract.

Proposed In Situ Generation of N-(1-methylene-2-oxopropyl)acetamide

A plausible and efficient method for the generation of α-methylene ketones is the Mannich reaction followed by elimination. This approach avoids the isolation of the often-unstable α,β-unsaturated product.

Protocol for In Situ Generation

This protocol describes the generation of N-(1-methylene-2-oxopropyl)acetamide from N-(2-oxopropyl)acetamide.

  • Reaction Setup: To a solution of N-(2-oxopropyl)acetamide (1.0 eq.) in a suitable solvent such as dioxane or acetonitrile, add paraformaldehyde (1.2 eq.) and dimethylamine hydrochloride (1.2 eq.).

  • Reaction Execution: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Intermediate Formation: The reaction mixture now contains the Mannich base, N-(1-(dimethylaminomethyl)-2-oxopropyl)acetamide.

  • Elimination: Upon heating or by adjusting the pH, the Mannich base undergoes elimination to generate N-(1-methylene-2-oxopropyl)acetamide in situ, ready for the subsequent reaction.

G Start N-(2-oxopropyl)acetamide MannichBase Mannich Base Intermediate Start->MannichBase Mannich Reaction Reagents Paraformaldehyde, Dimethylamine HCl Product N-(1-methylene-2-oxopropyl)acetamide (in situ) MannichBase->Product Elimination

Caption: Workflow for the in situ generation of the target compound.

Application as a Michael Acceptor

The electron-withdrawing nature of the ketone and amide groups renders the β-carbon of N-(1-methylene-2-oxopropyl)acetamide highly electrophilic, making it an excellent Michael acceptor for a wide range of nucleophiles.[4][5][6] This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

General Mechanism of Michael Addition

Caption: Mechanism of the Michael Addition reaction.

Protocol for Michael Addition
  • Generation of Acceptor: Generate N-(1-methylene-2-oxopropyl)acetamide in situ as described previously.

  • Nucleophile Addition: To the cooled reaction mixture, add the nucleophile (1.1 eq.) and a suitable base if required (e.g., DBU, triethylamine).

  • Reaction: Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Nucleophile (Michael Donor)Base (if required)Expected Product
Diethyl malonateNaOEtDiethyl 2-(2-acetamido-3-oxobutyl)malonate
ThiophenolEt3NN-(1-(phenylthiomethyl)-2-oxopropyl)acetamide
Pyrrolidine-N-(1-(pyrrolidin-1-ylmethyl)-2-oxopropyl)acetamide
Indole-N-(1-((1H-indol-3-yl)methyl)-2-oxopropyl)acetamide

Application as a Dienophile in Diels-Alder Reactions

The electron-deficient alkene moiety of N-(1-methylene-2-oxopropyl)acetamide makes it a suitable dienophile for [4+2] cycloaddition reactions with electron-rich dienes.[7][8] This powerful reaction allows for the stereoselective formation of six-membered rings.

General Mechanism of Diels-Alder Reaction

Caption: Mechanism of the Diels-Alder reaction.

Protocol for Diels-Alder Reaction
  • Generation of Dienophile: Generate N-(1-methylene-2-oxopropyl)acetamide in situ.

  • Diene Addition: Add the diene (1.0-1.5 eq.) to the reaction mixture. For less reactive dienes, a Lewis acid catalyst (e.g., ZnCl2, Et2AlCl) can be added.

  • Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with water. Extract with an appropriate organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

DieneCatalyst (if required)Expected Product
Cyclopentadiene-Acetyl-substituted norbornene derivative
IsopreneLewis Acid4-Acetyl-4-acetamido-1-methylcyclohex-1-ene
Danishefsky's diene-Functionalized cyclohexenone derivative after hydrolysis
1,3-ButadieneLewis Acid4-Acetyl-4-acetamidocyclohex-1-ene

Conclusion

N-(1-methylene-2-oxopropyl)acetamide, while not extensively studied, presents significant potential as a versatile precursor in organic synthesis. Its ability to act as both a Michael acceptor and a dienophile opens up avenues for the construction of a diverse array of complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for further exploration and application of this promising synthetic building block in research and development.

References

  • Google Patents. (n.d.). Process for the preparation of n-vinyl amides.
  • ACS Publications. (2015, November 18). Facile Preparation of N-Vinylisobutyramide and N-Vinyl-2-pyrrolidinone. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Unexpected Direct Synthesis of N‐Vinyl Amides through Vinyl Azide–Enolate [3+2] Cycloaddition | Request PDF. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Reactivity of N-allenamides in enantioselective cycloaddition reactions. Retrieved March 26, 2026, from [Link]

  • ACS Publications. (2004, March 10). Cyclizations of N-Acyliminium Ions. Retrieved March 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, March 4). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Retrieved March 26, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of N-vinyl amides.
  • Google Patents. (n.d.). Process for preparing N-vinyl amides.
  • J-Stage. (2019, June 17). Amino Amide Organocatalysts for Asymmetric Michael Addition of β-Keto Esters with β-Nitroolefins. Retrieved March 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2018, October 10). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Retrieved March 26, 2026, from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved March 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved March 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Retrieved March 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved March 26, 2026, from [Link]

  • ACS Publications. (2017, February 23). Oxidation of β-Ketoamides: The Synthesis of Vicinal Tricarbonyl Amides. Retrieved March 26, 2026, from [Link]

  • PubMed. (2022, March 4). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Retrieved March 26, 2026, from [Link]

  • ChemRxiv. (n.d.). Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. Retrieved March 26, 2026, from [Link]

  • Semantic Scholar. (2017, January 19). Enantioselective [2 + 2] cycloaddition of N-allenamides with cyclic N-sulfonylketimines. Retrieved March 26, 2026, from [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved March 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved March 26, 2026, from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved March 26, 2026, from [Link]

  • NextSDS. (n.d.). Acetamide, N-(1-methyl-2-oxopropylidene)- (9CI). Retrieved March 26, 2026, from [Link]

  • ACS Publications. (2002, February 23). The First General Enantioselective Catalytic Diels−Alder Reaction with Simple α,β-Unsaturated Ketones. Retrieved March 26, 2026, from [Link]

  • SpringerLink. (2025, February 10). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Retrieved March 26, 2026, from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved March 26, 2026, from [Link]

  • Universidad de Alicante. (2021, June 9). Diels-Alder reactions of 1-amino-1,3-dienes and related systems. Retrieved March 26, 2026, from [Link]

  • PubMed. (2013, January 15). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Retrieved March 26, 2026, from [Link]

  • Patsnap. (2002, December 5). Process for the preparation of acetamide derivatives. Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). N-Methylacetamide. Retrieved March 26, 2026, from [Link]

  • Google Patents. (n.d.). Technique for preparing N-methylacetamide.

Sources

Method

Application Note: Acetamide, N-(1-methylene-2-oxopropyl)- in Pharmaceutical Drug Discovery

Executive Summary Acetamide, N-(1-methylene-2-oxopropyl)- (CAS: 64505-07-3), also known as N-(3-oxobut-1-en-2-yl)acetamide[1], is a highly versatile bifunctional building block in modern pharmaceutical drug discovery. Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetamide, N-(1-methylene-2-oxopropyl)- (CAS: 64505-07-3), also known as N-(3-oxobut-1-en-2-yl)acetamide[1], is a highly versatile bifunctional building block in modern pharmaceutical drug discovery. Characterized by an α,β -unsaturated ketone cross-conjugated with an α -acetamido group, this molecule serves two primary functions in medicinal chemistry: it acts as a tunable Michael acceptor for Targeted Covalent Inhibitors (TCIs)[2], and it functions as a 1,3-dielectrophile equivalent for the rapid assembly of bioactive nitrogenous heterocycles[3].

This technical guide provides drug development professionals with field-proven insights, structural rationales, and self-validating protocols for deploying this compound in discovery workflows.

Chemical Profiling & Reactivity Rationale

The utility of N-(1-methylene-2-oxopropyl)acetamide stems from its dual reactivity profile[4]:

  • Electrophilic Warhead: The α,β -unsaturated ketone is a potent Michael acceptor. Unlike standard acrylamides, the ketone moiety significantly increases the electrophilicity of the β -carbon, making it highly reactive toward soft nucleophiles like cysteine thiols[5].

  • Pre-organization Handle: The α -acetamido group mimics a peptide bond. It provides essential hydrogen bond donor (NH) and acceptor (C=O) sites. Due to allylic strain ( A1,3 ), the molecule adopts a rigidified conformation that optimally orients the warhead within a target protein's binding pocket, thereby increasing the non-covalent binding affinity ( KI​ ) prior to covalent bond formation.

Physicochemical & Reactivity Metrics
Property / MetricValue / DescriptionRelevance in Drug Discovery
CAS Number 64505-07-3Compound Identification & Sourcing[4]
Molecular Formula C₆H₉NO₂MW = 127.14 g/mol (Excellent Ligand Efficiency)
Reactivity Class α -acetamido enoneTunable Covalent Warhead (Michael Acceptor)
H-Bond Donors 1 (Acetamide NH)Target Pre-organization & Specificity
H-Bond Acceptors 2 (Ketone C=O, Amide C=O)Target Pre-organization & Specificity
Topological Polar Surface Area 37.4 ŲFavorable for membrane permeability[3]

Application I: Design of Targeted Covalent Inhibitors (TCIs)

In the development of TCIs (e.g., kinase inhibitors or PPARγ modulators), achieving the right balance between reactivity and selectivity is critical[2]. N-(1-methylene-2-oxopropyl)acetamide is utilized to target specific non-catalytic cysteine residues (such as Cys239 in β -tubulin)[5].

Causality in Experimental Design: To prevent off-target toxicity, a covalent warhead must not be overly reactive. We evaluate the intrinsic electrophilicity of the warhead using a Glutathione (GSH) Trapping Assay . By measuring the pseudo-first-order degradation half-life ( t1/2​ ) of the compound in the presence of excess GSH, we can benchmark its reactivity against known clinical standards (e.g., Ibrutinib).

CovalentMechanism Target Target Protein (Cys-SH) Complex Non-Covalent Encounter Complex Target->Complex k_1 Warhead N-(1-methylene-2-oxopropyl)acetamide (Warhead) Warhead->Complex k_1 Complex->Target k_-1 Adduct Covalent Adduct (Thioether) Complex->Adduct k_inact

Mechanism of targeted covalent inhibition via Michael addition.
Protocol 1: Self-Validating GSH Trapping Assay for Electrophilic Reactivity

Objective: Determine the intrinsic thiol reactivity ( t1/2​ ) of the α -acetamido enone warhead.

Reagents & Equipment:

  • 10 mM stock of N-(1-methylene-2-oxopropyl)acetamide in DMSO.

  • 100 mM GSH stock in PBS (pH 7.4).

  • Internal Standard (IS): Labetalol or Propranolol (1 µM).

  • LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole).

Step-by-Step Methodology:

  • Preparation: Dilute the compound stock to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM GSH (1000-fold excess to ensure pseudo-first-order kinetics).

  • Incubation: Incubate the reaction mixture at 37 °C in a thermoshaker at 600 rpm.

  • Quenching (Self-Validation Step): At predefined time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing the Internal Standard. Control: Run a parallel incubation without GSH to validate that any compound depletion is strictly due to adduct formation, not aqueous instability.

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4 °C to precipitate buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS. Monitor the MRM transitions for the parent compound depletion and the appearance of the expected GSH-adduct ( [M+GSH+H]+ ).

  • Data Processing: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression yields −kobs​ . Calculate t1/2​=ln(2)/kobs​ .

Application II: Synthesis of Bioactive Heterocycles

Beyond covalent inhibition, N-(1-methylene-2-oxopropyl)acetamide is an exceptional building block for synthesizing pyrazoles and pyrimidines—privileged scaffolds in FDA-approved drugs.

Causality in Experimental Design: The molecule acts as a 1,3-dielectrophile. When reacted with a binucleophile like hydrazine, the more nucleophilic nitrogen first attacks the highly electrophilic β -carbon (Michael addition). Subsequently, the second nitrogen undergoes intramolecular cyclization onto the ketone carbonyl, followed by dehydration. This regioselective cyclocondensation rapidly generates complex, functionalized heterocycles in a single pot.

Synthesis SM Acetamide, N-(1-methylene-2-oxopropyl)- Cond Michael Addition Intermediate SM->Cond Nuc Binucleophile (Hydrazine) Nuc->Cond Cyclo Cyclodehydration (-H2O) Cond->Cyclo Prod Functionalized Pyrazole Cyclo->Prod

Workflow for heterocycle synthesis via cyclocondensation.
Protocol 2: One-Pot Regioselective Synthesis of Pyrazole Derivatives

Objective: Synthesize N-(1H-pyrazol-4-yl)acetamide derivatives via cyclocondensation.

Reagents & Equipment:

  • N-(1-methylene-2-oxopropyl)acetamide (1.0 equiv)

  • Substituted hydrazine hydrochloride (e.g., Phenylhydrazine HCl) (1.1 equiv)

  • Sodium acetate (1.2 equiv)

  • Ethanol (Solvent)

  • Reflux apparatus and TLC plates.

Step-by-Step Methodology:

  • Activation: Suspend the substituted hydrazine hydrochloride and sodium acetate in absolute ethanol (0.2 M concentration) and stir for 15 minutes at room temperature to liberate the free hydrazine base.

  • Condensation: Add N-(1-methylene-2-oxopropyl)acetamide dropwise to the stirring mixture.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress via TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The Michael addition typically occurs within 30 minutes, while full cyclodehydration requires 2-4 hours.

  • Workup (Self-Validation Step): Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and Water. The aqueous wash removes unreacted hydrazine and sodium chloride salts, ensuring crude purity.

  • Purification & Validation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate. Purify via flash column chromatography. Validate the regiochemistry of the resulting pyrazole using 2D NMR (HMBC/HSQC) to confirm the position of the acetamido group relative to the N-substituent.

References

  • Acetamide, N-(1-methylene-2-oxopropyl)- (9CI) — Chemical Substance Information. NextSDS. Available at: [Link]

  • A compound-based proteomic approach discloses 15-ketoatractyligenin methyl ester as a new PPARγ partial agonist with anti-proliferative ability. National Center for Biotechnology Information (PMC). Available at: [Link]

  • The Natural Compound Withaferin A Covalently Binds to Cys239 of β-Tubulin to Promote Tubulin Degradation. Researcher.life. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Assay Preparation for N-(1-methylene-2-oxopropyl)acetamide Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Landscape of Novel Electrophilic Compounds The pursuit of novel therapeutics often leads to the exploration of unique c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Novel Electrophilic Compounds

The pursuit of novel therapeutics often leads to the exploration of unique chemical entities. N-(1-methylene-2-oxopropyl)acetamide and its derivatives represent a class of compounds characterized by an α,β-unsaturated carbonyl moiety, a structural feature known as a Michael acceptor.[1][2] This functional group renders these molecules electrophilic, enabling them to form covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine.[3][4] This irreversible or reversible covalent interaction can lead to potent and sustained modulation of protein function, a desirable characteristic for therapeutic agents targeting a wide range of diseases, including cancer and inflammatory conditions.[5][6]

However, the inherent reactivity of such electrophilic compounds also presents a unique set of challenges in early-stage drug discovery.[6][7] Off-target reactivity can lead to toxicity, and the covalent nature of the interaction necessitates specialized assays to accurately characterize their potency, selectivity, and mechanism of action.[5]

This guide provides a comprehensive framework for the in vitro characterization of novel N-(1-methylene-2-oxopropyl)acetamide derivatives and other similar electrophilic compounds. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to navigate the complexities of working with covalent modifiers, ensuring the generation of robust and reproducible data. We will delve into the critical aspects of handling these compounds, assessing their intrinsic reactivity, and evaluating their cellular effects, with a focus on target engagement and downstream signaling pathways.

The Scientific Rationale: Understanding the Michael Addition Reaction in a Biological Context

The cornerstone of the biological activity of N-(1-methylene-2-oxopropyl)acetamide derivatives is the Michael addition reaction.[8] This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the α,β-unsaturated carbonyl system (the Michael acceptor).[1] In a biological milieu, the most common nucleophiles are the side chains of amino acids like cysteine, lysine, and histidine.[1]

The reactivity of the Michael acceptor is influenced by the electron-withdrawing nature of the carbonyl group, which polarizes the double bond and makes the β-carbon susceptible to nucleophilic attack. The general mechanism is depicted below:

  • Step 1: Nucleophilic Attack: A nucleophilic residue on a target protein attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl moiety.

  • Step 2: Formation of an Enolate Intermediate: This attack results in the formation of a resonance-stabilized enolate intermediate.

  • Step 3: Protonation: The enolate intermediate is subsequently protonated, yielding a stable covalent adduct.

This covalent bond formation can profoundly alter the protein's structure and function, leading to either inhibition or activation of its biological activity.[3] A critical consideration in the design and evaluation of these compounds is achieving a balance between reactivity and selectivity. A highly reactive compound may indiscriminately modify numerous proteins, leading to toxicity, while a compound with low reactivity may not engage its intended target effectively.[6]

Pre-Assay Considerations: Handling and Preparation of Electrophilic Compounds

The successful execution of in vitro assays with electrophilic compounds hinges on meticulous preparation and handling to ensure compound stability and minimize experimental artifacts.

Compound Storage and Stability
  • Storage: Electrophilic compounds can be susceptible to degradation through hydrolysis or reaction with atmospheric moisture. Therefore, they should be stored as dry powders or in an inert solvent (e.g., anhydrous DMSO) at -20°C or -80°C in tightly sealed containers.

  • Stability in Aqueous Buffers: It is crucial to assess the stability of the compound in the aqueous buffers used for the assays. This can be done by incubating the compound in the buffer for the duration of the experiment and analyzing its integrity by LC-MS.

Solvent Selection and Preparation of Stock Solutions
  • Primary Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions due to its ability to dissolve a wide range of organic compounds.[9] Use anhydrous, high-purity DMSO to minimize compound degradation.

  • Stock Solution Concentration: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to the assay, as high concentrations of DMSO can be toxic to cells.[9]

  • Working Solutions: Prepare fresh working solutions by diluting the primary stock in the appropriate assay buffer immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.

Safety Precautions

Given their reactive nature, N-(1-methylene-2-oxopropyl)acetamide derivatives and similar compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[10]

Foundational Assays: Characterizing Reactivity and Initial Biological Effects

A tiered approach to in vitro testing is recommended, starting with foundational assays to assess the compound's intrinsic reactivity and general cellular effects before moving on to more complex target-specific assays.

Assessment of Chemical Reactivity: The Glutathione (GSH) Conjugation Assay

Rationale: Glutathione (GSH) is a highly abundant intracellular thiol that plays a critical role in detoxifying electrophilic compounds.[11] The rate of a compound's reaction with GSH provides a valuable measure of its intrinsic electrophilicity.[6] Compounds that react too rapidly with GSH may have poor bioavailability and a higher potential for off-target effects.

Principle: This assay measures the rate of depletion of GSH in the presence of the test compound. The remaining GSH is quantified using a reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a colored product that can be measured spectrophotometrically.[12]

Protocol: Spectrophotometric Glutathione (GSH) Conjugation Assay

Materials:

  • Test compound stock solution (in DMSO)

  • Reduced L-Glutathione (GSH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Glutathione Reductase

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • GSH solution (e.g., 10 mM in water).

    • DTNB solution (e.g., 5 mM in buffer).

    • Working solution containing GSH, Glutathione Reductase, and NADPH in buffer.

  • Assay Setup:

    • Add the working solution to the wells of a 96-well plate.

    • Add various concentrations of the test compound (and a vehicle control, e.g., DMSO) to the wells.

  • Initiate Reaction:

    • Add the DTNB solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 10-30 minutes) at room temperature.[13]

  • Data Analysis:

    • Calculate the rate of GSH depletion for each compound concentration.

    • Determine the second-order rate constant for the reaction.

Data Presentation:

CompoundConcentration (µM)Rate of GSH Depletion (µM/min)Second-Order Rate Constant (M⁻¹s⁻¹)
Derivative A10ValueValue
Derivative A50ValueValue
Derivative B10ValueValue
Derivative B50ValueValue

Cellular Assays: Probing Target Engagement and Pathway Modulation

Once the intrinsic reactivity of the compounds has been established, the next step is to assess their effects in a cellular context.

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a powerful technique for confirming that a compound binds to its intended target protein within intact cells.[14][15] The principle is based on ligand-induced thermal stabilization of the target protein.[16] When a compound binds to a protein, it generally increases the protein's resistance to heat-induced denaturation.

Principle: Cells are treated with the test compound, then heated to a range of temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[17][18] A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Protocol: Western Blot-Based Cellular Thermal Shift Assay (CETSA®)

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • PCR tubes

  • Thermal cycler

  • Liquid nitrogen

  • Centrifuge

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting equipment

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

  • Harvesting and Lysis:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.[14]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.[14]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[17]

  • Protein Quantification and Western Blotting:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge & Lysis cluster_analysis Analysis cell_culture 1. Culture Cells compound_treatment 2. Treat with Compound cell_culture->compound_treatment heat_challenge 3. Heat at Temperature Gradient compound_treatment->heat_challenge freeze_thaw 4. Freeze-Thaw Lysis heat_challenge->freeze_thaw centrifugation 5. Centrifugation freeze_thaw->centrifugation western_blot 6. Western Blot centrifugation->western_blot data_analysis 7. Analyze Melting Curve Shift western_blot->data_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Pathway Modulation: Nrf2/ARE Reporter Assay

Rationale: Many electrophilic compounds, including Michael acceptors, are known to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[3][19] Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Electrophiles can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2, where it binds to the ARE sequence in the promoter of its target genes, initiating their transcription.

Principle: This assay utilizes a reporter cell line that has been engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an ARE-containing promoter.[19] Activation of the Nrf2 pathway by a test compound will drive the expression of the reporter gene, which can be quantified by measuring luminescence or fluorescence.

Protocol: Luciferase-Based Nrf2/ARE Reporter Assay

Materials:

  • ARE-luciferase reporter cell line (e.g., HepG2-ARE-luc)

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the ARE-luciferase reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound or vehicle control for a specified duration (e.g., 16-24 hours).[19] Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Lysis and Luciferase Measurement:

    • Remove the culture medium and add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase reaction.

    • Incubate the plate at room temperature for 10-30 minutes in the dark.[19]

  • Luminescence Reading:

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to a cell viability assay performed in parallel to account for any cytotoxic effects of the compounds.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction as a function of compound concentration and determine the EC₅₀ value.

Visualization of Signaling Pathway:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Ub Ubiquitin Electrophile N-(1-methylene-2-oxopropyl) acetamide Derivative Electrophile->Keap1 Covalent Modification of Cysteine Residues Maf Maf Nrf2_n->Maf ARE ARE Maf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Sources

Method

Application Note: Reagents and Protocols for the Synthesis of Acetamide, N-(1-methylene-2-oxopropyl)-

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale Acetamide, N-(1-methylene-2-oxopropyl)- (CAS: 64505-07-3), structurally classified as an α -...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

Acetamide, N-(1-methylene-2-oxopropyl)- (CAS: 64505-07-3), structurally classified as an α -amido enone and commonly referred to as N-(3-oxobut-1-en-2-yl)acetamide, is a highly reactive bidentate building block. It functions as a potent Michael acceptor and dienophile, making it an invaluable intermediate in the synthesis of unnatural amino acids, nitrogen-containing heterocycles, and complex alkaloid scaffolds.

Synthesizing terminal α -amido enones presents a unique chemical challenge: the resulting enone is highly susceptible to nucleophilic attack, hydration, and base-catalyzed polymerization. Therefore, classical elimination strategies (e.g., dehydration of β -hydroxy- α -amino ketones) often result in poor yields and complex impurity profiles. To circumvent this, the Horner-Wadsworth-Emmons (HWE) olefination is the most authoritative and regioselective approach, utilizing mild conditions to form the terminal methylene group without degrading the product [1].

Retrosynthetic Strategy

The strategic assembly of the target molecule relies on the selective olefination of an activated phosphonate. By utilizing an intact α -amido ketone backbone, the terminal methylene group can be installed with absolute regiocontrol.

Retrosynthesis Target Acetamide, N-(1-methylene-2-oxopropyl)- (Target Enone) HWE_Precursor Dimethyl (1-acetamido- 2-oxopropyl)phosphonate + Paraformaldehyde HWE_Precursor->Target HWE Olefination (DBU, DCM, 0 °C) Elim_Precursor 4-Substituted- 3-acetamido-2-butanone (e.g., X = Halogen) Elim_Precursor->Target Base-Promoted Elimination

Caption: Retrosynthetic pathways for N-(1-methylene-2-oxopropyl)acetamide.

Reagent Selection Matrix

To ensure a self-validating and high-yielding protocol, every reagent must be selected to prevent the degradation of the delicate enamide and enone functionalities.

ReagentEquivalentsMechanistic Role & Causality
Dimethyl (1-acetamido-2-oxopropyl)phosphonate 1.0 eqSubstrate: Provides the pre-activated α -amido ketone backbone. Its synthesis and utility are well-documented in advanced asymmetric hydrogenation studies [2].
Paraformaldehyde 3.0 eqCarbonyl Source: Depolymerizes in situ to provide anhydrous formaldehyde. Aqueous formalin is strictly avoided to prevent water-induced hydration of the resulting enone.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 1.2 eqBase: A strong, strictly non-nucleophilic base. Unlike NaOH or primary amines, DBU deprotonates the phosphonate without acting as a Michael donor to the newly formed enone.
Dichloromethane (DCM) 0.1 MSolvent: Aprotic and non-nucleophilic. It provides excellent solubility for the phosphonate while keeping the paraformaldehyde in a reactive suspension.
Ammonium Chloride (Aq. Sat.) ExcessQuenching Agent: A mildly acidic buffer that neutralizes DBU without causing acid-catalyzed hydrolysis of the enamide bond.

Experimental Protocol: HWE Olefination

Protocol Step1 1. Reagent Mixing Phosphonate + Paraformaldehyde in DCM Step2 2. Base Addition Dropwise addition of DBU at 0 °C Step1->Step2 Step3 3. Reaction Progression Stir at RT for 2-4 hours Step2->Step3 Step4 4. Quench & Wash Aq. NH4Cl quench, Brine wash Step3->Step4 Step5 5. Purification Flash Chromatography (Silica) Step4->Step5

Caption: Step-by-step experimental workflow for the HWE olefination.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried, argon-flushed round-bottom flask, dissolve dimethyl (1-acetamido-2-oxopropyl)phosphonate (10.0 mmol) in anhydrous DCM (100 mL). Add paraformaldehyde (30.0 mmol, 3.0 eq) to the stirring solution.

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the exothermic depolymerization of paraformaldehyde and prevents premature thermal polymerization of the highly reactive product.

  • Base-Mediated Olefination: Add DBU (12.0 mmol, 1.2 eq) dropwise over 15 minutes via a syringe. The reaction mixture will gradually become homogeneous as the paraformaldehyde reacts.

  • Reaction Progression & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Validation Check: Monitor the reaction via TLC (Silica gel, EtOAc/Hexane 1:1). The starting phosphonate (highly polar) will disappear, replaced by a less polar, strongly UV-active spot corresponding to the conjugated enone.

  • Quenching and Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (50 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 30 mL).

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Critical Note: Keep the rotary evaporator water bath below 30 °C to prevent thermal degradation of the enone.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford Acetamide, N-(1-methylene-2-oxopropyl)- as a pale yellow to colorless oil/solid.

Quality Control & Analytical Validation

To ensure the structural integrity of the synthesized α -amido enone, the following analytical parameters must be verified post-purification:

Analytical MethodExpected Signal / ShiftStructural Correlation
¹H NMR (CDCl₃, 400 MHz) δ 5.85 (s, 1H), 6.30 (s, 1H)Terminal olefinic protons (=CH₂). The large chemical shift difference is characteristic of polarization due to conjugation with the ketone carbonyl.
¹H NMR (CDCl₃, 400 MHz) δ 7.80 (br s, 1H)Amide N-H proton.
¹H NMR (CDCl₃, 400 MHz) δ 2.35 (s, 3H), 2.10 (s, 3H)Methyl protons of the acetyl (ketone) and acetamido groups.
FT-IR (ATR) ~1675 cm⁻¹, ~1690 cm⁻¹Conjugated ketone C=O stretch and Amide I band, respectively.

References

  • Diastereo- and Enantioselective Asymmetric Hydrogenation of α -Amido- β -keto Phosphonates via Dynamic Kinetic Resolution. Organic Letters (ACS Publications).[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Acetamide, N-(1-methylene-2-oxopropyl)-

Document ID: TSC-ANMPO-2026-03 Version: 1.0 Introduction Welcome to the technical support guide for the synthesis of Acetamide, N-(1-methylene-2-oxopropyl)-, a critical intermediate in the development of next-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-ANMPO-2026-03

Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of Acetamide, N-(1-methylene-2-oxopropyl)-, a critical intermediate in the development of next-generation covalent inhibitors. This N-acyl enamine ketone is noted for its unique reactivity, which also presents specific challenges in its synthesis, primarily related to yield, purity, and stability. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will provide a recommended synthetic protocol, a detailed troubleshooting guide, and address frequently asked questions based on established principles of organic chemistry and our extensive in-lab experience.

Our approach is grounded in a two-step synthesis beginning with the formation of a key enamine intermediate, followed by its selective N-acetylation. Understanding the reactivity of this enamine system is paramount to achieving high yields and purity.

Recommended Synthetic Protocol

The synthesis is a two-step process: (1) Formation of the enamine intermediate, 3-amino-3-buten-2-one, from 2,3-butanedione, and (2) N-acetylation of the intermediate to yield the final product.

Experimental Workflow Overview

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: N-Acetylation start 2,3-Butanedione + Ammonia Source reaction1 Reaction in Anhydrous THF -10°C to 0°C start->reaction1 workup1 Solvent Removal & Crude Intermediate Isolation reaction1->workup1 intermediate 3-amino-3-buten-2-one (Crude Enamine) workup1->intermediate reaction2 Reaction in Anhydrous DCM -78°C to RT intermediate->reaction2 reagents2 Acetyl Chloride + Triethylamine (Base) reagents2->reaction2 workup2 Aqueous Wash & Extraction reaction2->workup2 purification Column Chromatography or Recrystallization workup2->purification product Acetamide, N-(1-methylene-2-oxopropyl)- purification->product

Caption: Overall workflow for the two-step synthesis of Acetamide, N-(1-methylene-2-oxopropyl)-.

Part 1: Synthesis of 3-amino-3-buten-2-one (Intermediate)

Materials:

  • 2,3-Butanedione (Diacetyl)

  • Ammonia (gas) or Ammonium Acetate

  • Anhydrous Tetrahydrofuran (THF)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet (or addition funnel), and a thermometer, under a nitrogen atmosphere.

  • Dissolve 2,3-butanedione (1.0 eq) in anhydrous THF to a concentration of 0.5 M.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly bubble ammonia gas (approx. 1.5 eq) through the solution over 1 hour, maintaining the temperature below 0 °C. Alternatively, add a solution of ammonium acetate (1.2 eq) in THF dropwise.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, remove the solvent under reduced pressure at a bath temperature below 30 °C. The resulting crude oil is the enamine intermediate, 3-amino-3-buten-2-one.

  • Note: This intermediate is often unstable and should be used immediately in the next step without extensive purification. Its formation can be confirmed by ¹H NMR of the crude product, looking for characteristic vinyl proton signals.

Part 2: Synthesis of Acetamide, N-(1-methylene-2-oxopropyl)- (Final Product)

Materials:

  • Crude 3-amino-3-buten-2-one (from Part 1)

  • Acetyl Chloride

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Silica Gel for chromatography

Procedure:

  • Dissolve the crude enamine intermediate (1.0 eq) in anhydrous DCM (0.2 M) in a flame-dried flask under a nitrogen atmosphere.

  • Add freshly distilled triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add acetyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • After addition, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (stain with potassium permanganate to visualize the product).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Acetamide, N-(1-methylene-2-oxopropyl)-.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: The yield of my enamine intermediate (Part 1) is very low, and the crude NMR shows mostly starting material and byproducts. What went wrong?

A1: Low yield in enamine formation is a common issue, often stemming from three primary causes:

  • Presence of Water: Enamine formation is a reversible reaction, and water will drive the equilibrium back towards the starting ketone and ammonia.[1] Ensure all glassware is flame-dried and all solvents are anhydrous.

  • Incorrect Temperature Control: The reaction is exothermic. If the temperature rises significantly, side reactions such as aldol-type self-condensation of the 2,3-butanedione can occur, reducing the yield of the desired enamine. Maintain the temperature strictly below 0 °C during the ammonia addition.

  • Stoichiometry: While a slight excess of the ammonia source is required, a large excess can lead to the formation of more complex condensation products. Ensure accurate measurement of your reagents.

Troubleshooting Decision Tree

G start Low Yield in Step 1 check_water Were anhydrous conditions strictly maintained? start->check_water check_temp Was temperature kept below 0°C? check_water->check_temp Yes sol_water Solution: Use flame-dried glassware and anhydrous solvents. check_water->sol_water No check_stoich Was reagent stoichiometry accurate? check_temp->check_stoich Yes sol_temp Solution: Improve cooling bath efficiency. Add ammonia source more slowly. check_temp->sol_temp No sol_stoich Solution: Re-verify calculations and accurately measure reagents. check_stoich->sol_stoich No end_node If issues persist, consider alternative ammonia sources (e.g., NH4OAc). check_stoich->end_node Yes

Caption: Troubleshooting low yield in enamine formation.

Q2: During the N-acetylation (Part 2), my final product is contaminated with a significant impurity that has a similar Rf value. What could this be?

A2: This is likely the result of C-acetylation instead of, or in addition to, the desired N-acetylation. Enamines are ambident nucleophiles, meaning they can react at both the nitrogen and the α-carbon.[2] The C-acylated byproduct would be 3-acetyl-3-buten-2-one.

To favor N-acetylation over C-acetylation:

  • Use a More Reactive Acylating Agent under Kinetic Control: Employing a highly reactive agent like acetyl chloride at very low temperatures (-78 °C) favors the kinetically controlled N-acetylation product. The reaction at the more sterically accessible nitrogen is typically faster at low temperatures.

  • Solvent Choice: Polar, aprotic solvents like DCM are generally preferred.

  • Base Selection: A non-nucleophilic, sterically hindered base can influence the regioselectivity. While triethylamine is standard, you could explore bases like diisopropylethylamine (DIPEA).

Q3: My final product seems to decompose on the silica gel column during purification. How can I purify it effectively?

A3: N-acyl enamines can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can cause hydrolysis back to the enamine intermediate or promote polymerization.

Solutions for Purification:

  • Neutralize the Silica Gel: Pre-treat the silica gel by preparing a slurry with a solvent system containing 1-2% triethylamine (e.g., hexane/ethyl acetate/Et₃N 80:19:1). This neutralizes the acidic sites on the silica surface.

  • Alternative Chromatography: Consider using neutral alumina as the stationary phase, which is less acidic than silica.

  • Non-Chromatographic Purification: If the product is crystalline, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether/pentane). This is often the gentlest purification method.

Frequently Asked Questions (FAQs)

Q: Can I use acetic anhydride instead of acetyl chloride for the N-acetylation step? A: Yes, acetic anhydride can be used. It is less reactive than acetyl chloride, which can sometimes be an advantage in controlling the reaction. However, the reaction may require heating or the use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to proceed at a reasonable rate.[3] Note that using a catalyst like DMAP can sometimes increase the likelihood of side reactions if not carefully controlled. We recommend starting with the more reactive acetyl chloride at low temperatures for better kinetic control.

Q: How critical is the use of the crude enamine intermediate? Can I purify it first? A: We strongly recommend using the crude enamine directly. Simple enamines, especially those derived from dicarbonyl compounds, are often prone to hydrolysis and polymerization upon standing or during purification attempts.[1] Any attempt to purify it via chromatography will likely lead to significant material loss. It is best practice to generate it and immediately carry it into the next reaction.

Q: My final product is a yellow oil, but I expected a solid. Is this normal? A: While some N-acyl enamines are crystalline solids, many are oils, especially if trace impurities are present. Color can be indicative of trace impurities or slight decomposition. Confirm the structure and purity of your product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS). If the characterization data is clean, the oily nature is not necessarily a problem. If impurities are detected, re-purification using the methods described in Q3 may be necessary.

Q: What are the key spectroscopic signals I should look for to confirm my final product? A:

  • ¹H NMR: Look for two distinct singlets in the vinyl region (typically 5.0-6.5 ppm) for the =CH₂ protons. You should also see singlets for the two different acetyl methyl groups (CH₃-C=O). The NH proton from the intermediate should be absent.

  • ¹³C NMR: Expect signals for two carbonyl carbons (C=O), two sp² carbons of the double bond (C=C), and the two methyl carbons.

  • IR Spectroscopy: Key stretches include a strong C=O band for the ketone (around 1680 cm⁻¹) and another for the amide (around 1710 cm⁻¹), as well as a C=C stretch (around 1640 cm⁻¹).

Optimization Parameters Summary
ParameterRecommended ConditionRationale for High Yield & Purity
Solvent (Both Steps) Anhydrous GradePrevents hydrolysis of enamine intermediate.
Temperature (Step 1) -10°C to 0°CMinimizes self-condensation of 2,3-butanedione.
Temperature (Step 2) -78°C (initial)Favors kinetic N-acetylation over C-acetylation.
Base (Step 2) Triethylamine (1.5 eq)Non-nucleophilic; scavenges HCl byproduct effectively.
Purification Neutralized Silica GelPrevents acid-catalyzed decomposition of the product.

References

  • Dakin, H. D., & West, R. (1928). A General Reaction of Amino Acids. Journal of Biological Chemistry, 78(1), 91–105. [Link]

  • Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, spectroscopic, mechanistic, and stereochemical aspects. Tetrahedron, 38(14), 1975-2050. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. [Link]

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. [Link]

  • Tran, K.-V., & Bickar, D. (2006). A Modern Adaptation of the Dakin−West Reaction. The Journal of Organic Chemistry, 71(17), 6640–6643. [Link]

  • Wikipedia contributors. (2023). Dakin–West reaction. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Optimization

Optimizing crystallization and purification conditions for Acetamide,N-(1-methylene-2-oxopropyl)-

Technical Support Center: Optimizing Crystallization and Purification of Acetamide, N-(1-methylene-2-oxopropyl)- Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Crystallization and Purification of Acetamide, N-(1-methylene-2-oxopropyl)-

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with Acetamide, N-(1-methylene-2-oxopropyl)- (CAS: 64505-07-3)[1].

Chemically classified as an α -amido enone (an N-acetyl dehydroamino acid derivative), this molecule presents significant handling challenges. The terminal methylene group is conjugated with a ketone, making the system highly susceptible to spontaneous radical polymerization, nucleophilic attack (Michael addition), and double-bond migration[2]. This guide provides field-proven methodologies, troubleshooting protocols, and self-validating workflows to ensure high-yield purification and stable crystallization.

Workflow Visualization

G Start Crude Acetamide, N-(1-methylene-2-oxopropyl)- Chromatography Flash Chromatography (EtOAc/Hexane, No Alcohols) Start->Chromatography Inhibitor Add BHT (10-50 ppm) Radical Scavenging Chromatography->Inhibitor Eluent Collection Concentration Low-Temp Concentration (T < 30°C) Inhibitor->Concentration Crystallization Anti-Solvent Crystallization (EtOAc / MTBE or Heptane) Concentration->Crystallization Supersaturated Syrup Filtration Filtration & Cold Wash Crystallization->Filtration Controlled Cooling Pure Pure Crystalline Product (>98% Purity) Filtration->Pure

Workflow for the purification and crystallization of N-(1-methylene-2-oxopropyl)acetamide.

Frequently Asked Questions (FAQs)

Q: Why does my product turn into an insoluble gel during rotary evaporation? A: This is caused by the spontaneous radical polymerization of the terminal enone. As the solvent is removed, the concentration of the highly reactive monomer increases, drastically accelerating polymerization kinetics. Causality & Solution: Heat and ambient light initiate radical formation. Keep the water bath strictly below 30 °C. More importantly, add 10–50 ppm of Butylated hydroxytoluene (BHT) to the collection flasks prior to concentration. BHT acts as a radical scavenger, terminating the polymerization chain reaction and preserving the integrity of the enone during thermal stress[3],[4].

Q: NMR analysis shows unexpected solvent adducts. What happened? A: You likely used a nucleophilic solvent such as methanol or ethanol during purification. α -Amido enones rapidly undergo aza-Michael or oxa-Michael additions when exposed to nucleophiles, forming irreversible solvation products[2]. Causality & Solution: The electron-withdrawing ketone activates the terminal methylene toward nucleophilic attack. Strictly avoid primary alcohols and amines. Use aprotic, non-nucleophilic solvent systems like Ethyl Acetate (EtOAc) and Methyl tert-butyl ether (MTBE)[5].

Q: During crystallization, the product "oils out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this? A: Oiling out occurs when the supersaturation level is too high, causing the compound to separate as a dense, amorphous liquid phase rather than nucleating into an ordered crystal lattice. Causality & Solution: The anti-solvent was added too rapidly, bypassing the metastable zone. To create a self-validating crystallization system, dissolve the compound in minimal EtOAc, add the anti-solvent dropwise only until the cloud point is reached, and introduce seed crystals. Lower the temperature at a strictly controlled rate of 0.5 °C/min.

Quantitative Data: Solvent System Optimization

To ensure scientific rigor, the following table summarizes the quantitative parameters for selecting the optimal solvent systems for handling this specific enamide.

Solvent SystemNucleophilicityPolymerization RiskRecommended ApplicationExpected Purity / Yield
EtOAc / MTBE NoneLow (with BHT)Primary Crystallization>98% Purity, ~85% Yield
EtOAc / Heptane NoneLow (with BHT)Flash Chromatography>95% Purity, ~90% Yield
DCM / Pentane NoneModerate (Volatility)Low-Temp Recrystallization>99% Purity, ~75% Yield
MeOH / Water High High (Michael Adducts) DO NOT USE Degradation / Solvation

Note: MTBE is highly recommended as an anti-solvent for N-acetyl dehydroamino acid derivatives due to its low polarity and inability to act as a nucleophile[5].

Step-by-Step Methodologies

Protocol 1: Inhibitor-Stabilized Flash Chromatography

This protocol ensures the removal of synthetic impurities without triggering polymerization or solvolysis.

  • Column Preparation: Pack the silica gel column using a non-nucleophilic solvent mixture (e.g., 20% EtOAc in Hexane or Heptane).

  • Sample Loading: Dissolve the crude Acetamide, N-(1-methylene-2-oxopropyl)- in a minimal volume of Dichloromethane (DCM). Do not use methanol to aid solubility.

  • Inhibitor Addition: Pre-spike all fraction collection tubes with 10 ppm BHT (prepared as a stock solution in EtOAc) to ensure immediate stabilization of the eluted enone[6].

  • Elution: Run the column using a gradient of 20% to 50% EtOAc in Hexane. Monitor via TLC (UV active).

  • Concentration: Pool the pure fractions. Evaporate the solvent under reduced pressure (rotary evaporator) with the water bath set strictly to 25–30 °C . Shield the flask from direct ambient light.

Protocol 2: Controlled Anti-Solvent Crystallization

This self-validating protocol utilizes the EtOAc/MTBE system to prevent oiling out and maximize chemical purity[5].

  • Dissolution: Transfer the concentrated syrup to a clean Erlenmeyer flask. Add minimal Ethyl Acetate (EtOAc) at 30 °C until the oil is completely dissolved.

  • Stabilization: Verify the presence of BHT (add an additional 10 ppm if the solution was subjected to prolonged vacuum)[3].

  • Anti-Solvent Addition: Place the flask on a magnetic stirrer at 300 rpm. Begin adding Methyl tert-butyl ether (MTBE) dropwise.

  • Cloud Point & Seeding: Stop the MTBE addition the precise moment the solution exhibits faint, persistent turbidity (the cloud point). Add 1–2 mg of pure seed crystals of Acetamide, N-(1-methylene-2-oxopropyl)-.

  • Aging & Cooling: Allow the suspension to age at room temperature for 1 hour to establish a robust crystal lattice. Then, transfer to a programmable cooling bath and reduce the temperature to 0 °C at a rate of 0.5 °C/min.

  • Isolation: Filter the resulting crystals through a chilled Buchner funnel. Wash the filter cake with 2 bed-volumes of ice-cold MTBE. Dry under high vacuum at room temperature for 12 hours.

References

  • NextSDS. (2026). Acetamide, N-ethyl-N-(2-oxopropyl)- (9CI) — Chemical Substance Information. Retrieved from [Link][1]

  • Eastgate, M. D., et al. (2011). Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation. Organic Process Research & Development, American Chemical Society. Retrieved from[Link][5]

  • Edwards, O. E., & Rank, W. (1990). Photochemistry of 2-azido-2-alkyl-3-oxobutanoic esters and amides. Canadian Journal of Chemistry. Retrieved from[Link][2]

  • Clark, P., et al. (2012). On the Polymerization Behavior of Telomers: Metathesis versus Thiol–Ene Chemistry. Macromolecules, American Chemical Society. Retrieved from[Link][3]

  • ResearchGate. (2023). Oxidation Characteristics and Thermal Stability of Butylated Hydroxytoluene. Retrieved from[Link][6]

  • Strategic Market Research. (2024). Butylated Hydroxytoluene Market Report, Industry Size & Revenue, Share, Forecast 2024–2030. Retrieved from [Link][4]

Sources

Troubleshooting

Preventing thermal degradation of N-(1-methylene-2-oxopropyl)acetamide during distillation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling N-(1-methylene-2-oxopropyl)acetamide. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling N-(1-methylene-2-oxopropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the purification of N-(1-methylene-2-oxopropyl)acetamide, with a focus on preventing thermal degradation and polymerization during distillation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the distillation of N-(1-methylene-2-oxopropyl)acetamide.

Q1: Why is N-(1-methylene-2-oxopropyl)acetamide prone to degradation during distillation?

A1: N-(1-methylene-2-oxopropyl)acetamide possesses two key structural features that make it susceptible to degradation at elevated temperatures:

  • A Vinyl Group (Methylene Group): The C=CH₂ group is highly susceptible to free-radical polymerization, especially at elevated temperatures. This can lead to the formation of oligomers or polymers, resulting in yield loss and contamination of the final product.

  • An Amide Functional Group: While generally stable, amides can undergo hydrolysis or other decomposition reactions at high temperatures, particularly if acidic or basic impurities are present.

The primary challenge during distillation is to provide enough energy for vaporization without initiating these degradation pathways.

Q2: What is the recommended method for distilling N-(1-methylene-2-oxopropyl)acetamide?

A2: Due to its heat-sensitive nature, vacuum distillation is the required method for purifying N-(1-methylene-2-oxopropyl)acetamide.[1][2][3][4] By reducing the pressure in the distillation apparatus, the boiling point of the compound is significantly lowered, allowing for distillation to occur at a temperature that minimizes thermal degradation and polymerization.[1][3][4]

Q3: How do I prevent polymerization during the distillation process?

A3: The most effective way to prevent polymerization is by adding a polymerization inhibitor to the crude N-(1-methylene-2-oxopropyl)acetamide before heating.[5][6] These inhibitors work by scavenging free radicals that initiate the polymerization chain reaction. Common choices for vinyl monomers include:

  • Hydroquinone (HQ): A classic and effective inhibitor.

  • Monomethyl ether of hydroquinone (MEHQ): Similar to hydroquinone but with different solubility characteristics.

  • Phenothiazine (PTZ): A highly effective inhibitor, often used in industrial processes.

  • Stable free radicals (e.g., TEMPO): Modern inhibitors that can be very effective at low concentrations.

The choice of inhibitor may depend on the specific impurities in your crude material and the desired purity of the final product.

Q4: What are the ideal operating parameters (pressure and temperature) for the distillation?

A4: The optimal pressure and temperature are highly dependent on the purity of the starting material and the efficiency of your vacuum system. The general principle is to use the lowest possible temperature for the distillation to proceed at a reasonable rate.[7] A good starting point is to aim for a vacuum level that reduces the boiling point to below 80-100 °C. Without a known atmospheric boiling point for N-(1-methylene-2-oxopropyl)acetamide, empirical determination is necessary.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the distillation of N-(1-methylene-2-oxopropyl)acetamide.

Problem Possible Cause(s) Recommended Solution(s)
No product is distilling over, even at high vacuum. 1. The temperature of the heating mantle is too low.2. The vacuum level is not sufficient.3. A leak in the distillation apparatus.1. Gradually increase the heating mantle temperature in small increments.2. Check the vacuum pump for proper function and ensure all connections are tight.3. Inspect all joints and seals for leaks using a vacuum gauge.
The material in the distillation flask is turning dark or viscous. 1. The distillation temperature is too high, causing thermal degradation.2. Polymerization is occurring.1. Immediately reduce the heating mantle temperature.2. Ensure an adequate amount of polymerization inhibitor was added.3. Improve the vacuum to allow distillation at a lower temperature.
The distillation rate is very slow. 1. Insufficient heating.2. Poor insulation of the distillation column.1. Slowly increase the heating mantle temperature.2. Wrap the distillation head and column with glass wool or aluminum foil to minimize heat loss.
Product solidifies in the condenser. 1. The condenser cooling water is too cold.1. Increase the temperature of the cooling water or reduce its flow rate to prevent premature solidification of the distillate.
Logical Flow for Troubleshooting Distillation Issues

Caption: Troubleshooting logic for distillation problems.

Section 3: Experimental Protocols

Protocol 1: Vacuum Distillation of N-(1-methylene-2-oxopropyl)acetamide

This protocol provides a step-by-step guide for the vacuum distillation of N-(1-methylene-2-oxopropyl)acetamide.

Materials:

  • Crude N-(1-methylene-2-oxopropyl)acetamide

  • Polymerization inhibitor (e.g., hydroquinone)

  • Round-bottom flask

  • Short path distillation head with condenser and vacuum connection

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum pump[2][4]

  • Cold trap[4]

  • Thermometer

  • Stir bar

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Add the crude N-(1-methylene-2-oxopropyl)acetamide and a magnetic stir bar to the round-bottom flask.

    • Add the polymerization inhibitor (a typical starting concentration is 0.1% w/w).

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease.

    • Place the round-bottom flask in the heating mantle.

    • Connect the condenser to a cooling water source.

    • Connect the vacuum outlet to a cold trap and then to the vacuum pump.

  • Distillation:

    • Turn on the stirring and the cooling water to the condenser.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., <10 mmHg).

    • Once the vacuum is stable, begin to gently heat the distillation flask.

    • Observe the temperature at the distillation head. The temperature should rise as the product begins to vaporize and then stabilize as the pure product distills over.

    • Collect the distilled product in the receiving flask.

    • Continue the distillation until most of the product has been collected or the temperature begins to rise again, indicating the presence of higher-boiling impurities.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and cooling water.

    • Disassemble the apparatus and collect the purified product.

Experimental Workflow for Vacuum Distillation

G A 1. Charge Flask: Crude Product + Inhibitor B 2. Assemble Apparatus: Short Path Distillation A->B C 3. Start Stirring & Cooling Water B->C D 4. Apply Full Vacuum C->D E 5. Begin Gentle Heating D->E F 6. Collect Distillate at Stable Head Temperature E->F G 7. Cool System F->G H 8. Vent to Atmosphere G->H I 9. Disassemble & Collect Product H->I

Caption: Step-by-step vacuum distillation workflow.

Section 4: References

  • Polymerization inhibitors for vinyl monomers and unsaturated polyesters. Google Patents.

  • Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific.

  • Vacuum Distillation. Busch Hungary.

  • When Vacuum Distillation is Useful. Sihai Energy Technology.

  • Vacuum Distillation. Welch Vacuum.

  • Nufarm Polymerization Inhibitors for Vinyl Acetate Monomer. Nufarm.

  • Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with N-(1-methylene-2-oxopropyl)acetamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving N-(1-methylene-2-oxopropyl)acetamide. This resource is designed to provide not only solutions but also the underlying scientific principles to empower your experimental design and execution.

Introduction to N-(1-methylene-2-oxopropyl)acetamide

N-(1-methylene-2-oxopropyl)acetamide is a versatile Michael acceptor, a class of compounds that are α,β-unsaturated carbonyls. Its reactivity stems from the electrophilic nature of the β-carbon in the vinyl group, making it susceptible to attack by nucleophiles in a conjugate addition reaction.[1][2] However, the stereochemical arrangement of the molecule, particularly the acetamide group, can present significant steric challenges that hinder the approach of nucleophiles, leading to low yields or failed reactions. Understanding the interplay between electronic effects and steric hindrance is paramount to successfully employing this reagent in complex syntheses.

Frequently Asked Questions (FAQs)

Q1: My Michael addition reaction with N-(1-methylene-2-oxopropyl)acetamide is sluggish or not proceeding. What are the likely causes related to steric hindrance?

A1: Several factors related to steric hindrance can impede a Michael addition to N-(1-methylene-2-oxopropyl)acetamide:

  • Bulky Nucleophiles: Large, sterically demanding nucleophiles will have difficulty approaching the electrophilic β-carbon of the Michael acceptor. The acetamide group, while not exceptionally large, can create a crowded environment around the reactive site, exacerbating this issue.

  • Solvent Effects: The choice of solvent can influence the conformation of both the Michael acceptor and the nucleophile. A poorly chosen solvent may not adequately solvate the transition state, or it could promote a conformation of the acetamide that blocks the reaction site.

  • Inappropriate Catalyst: For catalyzed reactions, the catalyst itself can be a source of steric clashes. If the catalyst's coordination sphere is too bulky, it can prevent the substrate from binding effectively.

Q2: How can I modify my reaction conditions to overcome steric hindrance in a conjugate addition?

A2: To overcome steric barriers, consider the following strategies:

  • Optimize Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric repulsion. However, this should be done cautiously as it can also lead to side reactions or decomposition. A systematic temperature screen is recommended.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of the ketone, increasing the electrophilicity of the β-carbon and potentially altering the conformation of the molecule to be more favorable for nucleophilic attack. Common Lewis acids for this purpose include TiCl₄, ZnCl₂, and BF₃·OEt₂.

  • Organocatalysis: Chiral primary or secondary amine catalysts, such as those derived from cinchona alkaloids or prolinol, can activate the α,β-unsaturated system via the formation of an iminium ion.[3] This activation can lower the energy barrier for the addition of nucleophiles. Bifunctional catalysts, like thiourea derivatives, can activate both the nucleophile and the electrophile.[4][5]

  • Solvent Selection: Experiment with a range of solvents. Aprotic polar solvents like DMF or DMSO can be effective. In some cases, less conventional solvents or even solvent-free conditions might be beneficial.

Q3: Are there specific classes of catalysts that are particularly effective for sterically hindered Michael additions?

A3: Yes, certain catalyst classes have shown promise in overcoming steric challenges:

  • P-Chiral Diphosphine Ligands with Transition Metals: For rhodium-catalyzed conjugate additions of reagents like arylboronic acids, sterically demanding P-chiral diphosphine ligands such as Tangphos or Duanphos have demonstrated high regio- and enantioselectivity.[6] These ligands create a well-defined chiral pocket that can accommodate the substrate while effectively shielding one face from attack, leading to high stereocontrol.

  • Bifunctional Thiourea Catalysts: These organocatalysts utilize a combination of a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donating thiourea moiety.[3][4][5] The thiourea group can activate the Michael acceptor by hydrogen bonding to the carbonyl oxygen, while the basic site activates the nucleophile. The steric environment around the catalyst's active sites can be tuned to accommodate hindered substrates.

Q4: My reaction is a Diels-Alder cycloaddition, and I'm observing low reactivity. How does steric hindrance play a role here?

A4: In Diels-Alder reactions, steric hindrance can manifest in two primary ways:

  • Inhibition of s-cis Conformation: The diene must adopt an s-cis conformation for the reaction to occur.[7][8] Although N-(1-methylene-2-oxopropyl)acetamide is the dienophile in this scenario, if the diene partner has bulky substituents, it may struggle to achieve the necessary reactive conformation.

  • Steric Repulsion in the Transition State: The Diels-Alder reaction proceeds through a compact, cyclic transition state.[7] Bulky groups on either the diene or the dienophile can clash in this transition state, increasing its energy and slowing down the reaction. The acetamide group on your dienophile can contribute to this repulsion.

Troubleshooting Guides

Guide 1: Low Yield in a Michael Addition Reaction

This guide provides a systematic approach to troubleshooting and optimizing a low-yielding Michael addition reaction with N-(1-methylene-2-oxopropyl)acetamide.

Experimental Protocol: Lewis Acid-Catalyzed Michael Addition
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(1-methylene-2-oxopropyl)acetamide (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of titanium tetrachloride (TiCl₄, 1.1 eq, 1.0 M in DCM) dropwise to the stirred solution.

  • Stirring: Stir the mixture at -78 °C for 30 minutes.

  • Nucleophile Addition: Add the nucleophile (1.2 eq) dropwise, either neat or as a solution in DCM.

  • Monitoring: Allow the reaction to slowly warm to room temperature while monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Flowchart

G start Low Yield in Michael Addition q1 Is the nucleophile sterically bulky? start->q1 a1_yes Consider a less hindered nucleophile if possible. Increase reaction temperature. Use a more potent Lewis acid (e.g., Sc(OTf)3). q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Have you screened different solvents? a1_no->q2 a2_yes Proceed to next check. q2->a2_yes Yes a2_no Screen a range of aprotic polar (DMF, DMSO) and non-polar (Toluene, Hexane) solvents. q2->a2_no No q3 Is a catalyst being used? a2_yes->q3 a3_yes Screen different catalysts (Lewis acids, organocatalysts). Adjust catalyst loading. q3->a3_yes Yes a3_no Introduce a catalyst. Start with a common Lewis acid like TiCl4 or ZnCl2. q3->a3_no No q4 Have you varied the reaction temperature? a3_yes->q4 a3_no->q4 a4_yes If all else fails, consider a different synthetic route. q4->a4_yes Yes a4_no Perform a temperature screen from -78°C to reflux. q4->a4_no No

Caption: Troubleshooting workflow for low-yield Michael additions.

Data Summary: Effect of Lewis Acid and Solvent
EntryLewis Acid (eq.)SolventTemperature (°C)Time (h)Yield (%)
1TiCl₄ (1.1)DCM-78 to RT1265
2ZnCl₂ (1.1)DCM-78 to RT2440
3BF₃·OEt₂ (1.1)DCM-78 to RT1855
4TiCl₄ (1.1)Toluene-78 to RT1275
5TiCl₄ (1.1)THF-78 to RT1250

Note: These are representative data and actual results will vary depending on the specific nucleophile used.

Guide 2: Poor Selectivity in a Diels-Alder Reaction

This guide addresses issues of poor regioselectivity or stereoselectivity in Diels-Alder reactions involving N-(1-methylene-2-oxopropyl)acetamide as the dienophile.

Experimental Protocol: Thermal Diels-Alder Reaction
  • Reactant Combination: In a sealed tube, combine N-(1-methylene-2-oxopropyl)acetamide (1.0 eq) and the diene (1.2 eq) in a minimal amount of a high-boiling point solvent such as toluene or xylene.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) in an oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to separate the desired isomer.

Decision Tree for Improving Selectivity

G start Poor Selectivity in Diels-Alder q1 Is regioselectivity the issue? start->q1 a1_yes Use a Lewis acid catalyst (e.g., AlCl3, Et2AlCl) to enhance electronic effects. q1->a1_yes Yes a1_no Proceed to stereoselectivity. q1->a1_no No q2 Is endo/exo selectivity poor? a1_no->q2 a2_yes Lower the reaction temperature. Use a bulkier Lewis acid to favor the exo product. q2->a2_yes Yes a2_no Consider if facial selectivity is the problem. q2->a2_no No q3 Is facial selectivity (diastereoselectivity) low? a2_no->q3 a3_yes Employ a chiral Lewis acid catalyst. Use a chiral auxiliary on the diene or dienophile. q3->a3_yes Yes a3_no If selectivity issues persist, a different synthetic approach may be necessary. q3->a3_no No

Caption: Decision tree for improving Diels-Alder selectivity.

References

  • ChemSynthesis. (2025, May 20). N-(1-methyl-2-oxopropyl)acetamide. Retrieved from [Link]

  • PubChem. N-(1-methyl-2-oxopropyl)acetamide. Retrieved from [Link]

  • Zigterman, J. L., Woo, J. C. S., Walker, S. D., Tedrow, J. S., Borths, C. J., Bunel, E. E., & Faul, M. M. (2007). Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-Oxobutenamides. The Journal of Organic Chemistry, 72(23), 8870–8876. [Link]

  • NextSDS. Acetamide, N-(1-methylene-2-oxopropyl)- (9CI). Retrieved from [Link]

  • Valero, G., & Fara, A. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Catalysts, 7(6), 169. [Link]

  • Kim, J., & Kim, D. (2020). Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. Molecules, 25(11), 2627. [Link]

  • Chemistry LibreTexts. (2019, September 3). 15.7: Diels-Alder Stereochemistry. Retrieved from [Link]

  • Quora. (2020, June 26). Why are vinyl ketones unstable? Retrieved from [Link]

  • Beilstein Journals. (2016, June 15). Conjugate addition–enantioselective protonation reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • ACS Publications. (2014, November 20). CuI-Catalyzed Conjugate Addition of Silyl Boronic Esters: Retracing Catalytic Cycles Using Isolated Copper and Boron Enolate Intermediates. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Advances, 11(2), 1039-1046. [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • ACS Publications. (2010, February 24). Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during the formulation of N-(1-methylene-2-oxopropyl)acetamide

Technical Support Center: Troubleshooting & Formulation Guidelines for N-(1-methylene-2-oxopropyl)acetamide Introduction Welcome to the Technical Support Center for the formulation and handling of N-(1-methylene-2-oxopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Formulation Guidelines for N-(1-methylene-2-oxopropyl)acetamide

Introduction Welcome to the Technical Support Center for the formulation and handling of N-(1-methylene-2-oxopropyl)acetamide (also structurally classified as an α -acetamido vinyl ketone). As an α,β -unsaturated ketone (enone), this compound exhibits high reactivity. The conjugation of the carbonyl group with the terminal methylene creates a potent Michael acceptor, while the vinylic double bond is highly susceptible to spontaneous radical polymerization. This guide provides field-proven insights, troubleshooting FAQs, and validated protocols to minimize side reactions during your experiments.

Part 1: Core Principles of Enone Stability

Expertise & Experience: The primary challenge in formulating N-(1-methylene-2-oxopropyl)acetamide stems from its structural dual-threat:

  • Electrophilic β -Carbon : The electron-withdrawing nature of the ketone makes the terminal methylene highly susceptible to nucleophilic attack (Michael addition) by water, amines, or thiols[1].

  • Terminal Olefin : Like its parent compound, methyl vinyl ketone (MVK), the terminal double bond is prone to spontaneous, exothermic radical polymerization when exposed to heat, light, or trace radical initiators[2].

Trustworthiness: To create a self-validating formulation system, one must simultaneously suppress radical initiation (via phenolic antioxidants) and thermodynamic degradation (via strict pH and nucleophile control). Every step in the protocols below is designed to isolate the active compound from these specific kinetic triggers.

Part 2: Troubleshooting FAQs

Q1: Why is my formulated solution forming an insoluble gel over time?

  • Cause: Spontaneous radical polymerization of the vinyl ketone moiety[2].

  • Solution: Incorporate a radical scavenger. Formulations should be stabilized with 0.05% to 0.1% (w/w) hydroquinone or butylated hydroxytoluene (BHT)[3]. Ensure the formulation is stored under an inert atmosphere (Argon/Nitrogen) and protected from UV light.

Q2: I am observing a mass shift of +18 Da in my LC-MS analysis. What is happening?

  • Cause: Michael addition of water (hydration) across the double bond, yielding the corresponding β -hydroxy ketone[1].

  • Solution: This hydration is acid/base-catalyzed. Maintain the formulation pH strictly between 5.5 and 6.0 using a non-nucleophilic buffer (e.g., MES or citrate). Avoid highly alkaline conditions, which rapidly accelerate the nucleophilic attack of hydroxide ions.

Q3: How do I prevent the cleavage of the acetamido group during formulation?

  • Cause: Enamide hydrolysis. The acetamido group attached to the sp2 hybridized carbon can hydrolyze under strongly acidic or basic conditions, releasing acetamide and 2,3-butanedione.

  • Solution: Avoid pH extremes and elevated temperatures. Formulate at sub-ambient temperatures (2–8°C) and avoid primary or secondary amine excipients, which can act as both bases and competing Michael donors[1].

Part 3: Quantitative Data & Formulation Parameters

Degradation PathwayKinetic TriggerPrimary Mitigation StrategyAcceptable Parameter Range
Radical Polymerization Heat, UV light, OxygenAddition of Hydroquinone / BHT0.05% - 0.1% (w/w) inhibitor
Michael Addition (Hydration) OH− , H2​O , AminespH Control, Non-nucleophilic bufferspH 5.5 - 6.0
Enamide Hydrolysis Strong Acids/Bases, HeatTemperature control, pH optimization2°C - 8°C storage
Oxidative Degradation Oxygen, Transition MetalsInert atmosphere, EDTA addition< 1 ppm dissolved O2​

Part 4: Standard Operating Procedure (SOP) for Stable Formulation

Objective: Preparation of a 10 mg/mL stable aqueous stock solution of N-(1-methylene-2-oxopropyl)acetamide.

Step 1: Preparation of the Stabilized Vehicle

  • Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer in ultra-pure, HPLC-grade water.

  • Adjust the pH to 5.8 using 0.1 M NaOH.

  • Add 0.1% (w/w) hydroquinone to the buffer solution to act as a polymerization inhibitor[3].

  • Degas the vehicle by sparging with Argon for 15 minutes to remove dissolved oxygen.

Step 2: Dissolution

  • Weigh the required amount of N-(1-methylene-2-oxopropyl)acetamide in an amber glass vial to protect it from light.

  • Pre-chill the stabilized vehicle to 4°C.

  • Slowly add the chilled vehicle to the compound while stirring gently with a magnetic stir bar. Do not sonicate, as localized heating and cavitation can initiate polymerization.

Step 3: Sterile Filtration and Aliquoting

  • Filter the solution through a 0.22 μ m PTFE or PVDF syringe filter (strictly avoid Nylon filters, which contain nucleophilic amide groups that can trigger Michael addition).

  • Aliquot the filtrate into pre-chilled, Argon-purged amber vials.

  • Seal with PTFE-lined caps and store immediately at -20°C for long-term storage, or 2-8°C for short-term use.

Part 5: Mechanistic Pathway Visualization

DegradationPathways Target N-(1-methylene-2-oxopropyl)acetamide (Reactive Enone) Polymerization Radical Polymerization (Insoluble Gel) Target->Polymerization Heat / Light / O2 Michael Michael Addition (+H2O / Nucleophiles) Target->Michael H2O / Amines / Thiols Hydrolysis Enamide Hydrolysis (Cleavage) Target->Hydrolysis Strong Acid/Base Inhibitor1 Hydroquinone / BHT (Radical Scavenger) Inhibitor1->Polymerization Blocks Inhibitor2 pH Control (5.5-6.0) & Exclude Nucleophiles Inhibitor2->Michael Prevents Inhibitor2->Hydrolysis Prevents

Mechanistic degradation pathways of the enone and targeted formulation interventions.

References

  • Title: Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Methyl vinyl ketone Source: Wikipedia URL: [Link]

  • Title: Process for the manufacture of methyl vinyl ketone (US1967225A)

Sources

Reference Data & Comparative Studies

Comparative

Comparative Reactivity Profile: Acetamide, N-(1-methylene-2-oxopropyl)- vs. Standard Aliphatic Acetamides

As drug development and synthetic methodologies evolve, understanding the nuanced reactivity of functionalized amides is critical for designing targeted covalent inhibitors, polymer precursors, and complex heterocycles....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic methodologies evolve, understanding the nuanced reactivity of functionalized amides is critical for designing targeted covalent inhibitors, polymer precursors, and complex heterocycles. This guide provides an in-depth mechanistic comparison between a highly specialized functionalized amide—Acetamide, N-(1-methylene-2-oxopropyl)- —and standard aliphatic acetamides (e.g., N-ethylacetamide).

By deconstructing the thermodynamic and kinetic drivers of these molecules, we establish a predictive framework for their behavior in nucleophilic additions, cycloadditions, and radical processes.

Structural Dichotomy and Mechanistic Causality

The Inert Baseline: Standard Aliphatic Acetamides

Standard aliphatic acetamides, such as N-ethylacetamide, represent the baseline of chemical stability in organic chemistry. Their inertness is driven by amide resonance . The lone pair of electrons on the nitrogen atom is highly delocalized into the adjacent carbonyl π∗ antibonding orbital. This delocalization imparts partial double-bond character to the C-N bond, significantly reducing the electrophilicity of the carbonyl carbon and rendering the nitrogen essentially non-nucleophilic under physiological conditions. Consequently, standard acetamides require harsh conditions (e.g., strong aqueous acids or bases under prolonged reflux) to undergo hydrolysis or functionalization.

The Reactive Outlier: Acetamide, N-(1-methylene-2-oxopropyl)-

Acetamide, N-(1-methylene-2-oxopropyl)- (CAS: 64505-07-3)[1] completely subverts the traditional stability of the amide bond. Structurally, it is an α -acetamido enone (specifically, 3-acetamidobut-3-en-2-one). The presence of the vinyl group flanked by two distinct functional groups transforms this molecule into a captodative alkene [2].

The reactivity of this molecule is governed by two primary electronic phenomena:

  • Michael Acceptor Dynamics: The electron-withdrawing acetyl group (-COMe) severely depletes the electron density of the terminal methylene ( =CH2​ ), making it a highly potent electrophile susceptible to rapid nucleophilic attack (e.g., by thiols or amines)[3].

  • The Captodative Effect: In radical reactions, the addition of a radical to the terminal carbon generates an α -carbon radical. This intermediate is synergistically stabilized by the simultaneous electron-donating effect of the acetamido group (SOMO-HOMO interaction) and the electron-withdrawing effect of the acetyl group (SOMO-LUMO interaction)[2]. This unique stabilization makes it an exceptional substrate for controlled radical polymerizations and photochemical functionalizations[4].

G R Radical Initiator Attack (Terminal CH2) I α-Carbon Radical Intermediate R->I P Highly Stabilized Captodative Radical I->P Synergistic Stabilization EDG Acetamido Group (-NHAc) SOMO-HOMO Interaction EDG->I Electron Donation EWG Acetyl Group (-COMe) SOMO-LUMO Interaction EWG->I Electron Withdrawal

Synergistic captodative stabilization of the alpha-radical by electron-donating and withdrawing groups.

Quantitative Reactivity Comparison

To objectively evaluate the performance of these two classes, we summarize their kinetic and thermodynamic profiles across standard synthetic transformations. The data highlights the extreme divergence in their utility: standard amides act as stable structural motifs, whereas the captodative enone acts as a reactive intermediate[2].

Reaction ClassAcetamide, N-(1-methylene-2-oxopropyl)-Standard Aliphatic Acetamide (N-Ethylacetamide)Mechanistic Driver
Thiol-Michael Addition Extremely Fast ( kobs​>103M−1s−1 )No ReactionElectrophilic activation by conjugated -COMe group.
Radical Polymerization Spontaneous / Highly susceptibleInertCaptodative stabilization of the propagating radical[4].
Diels-Alder Cycloaddition Excellent Dienophile (High yield at 25-60°C)InactiveLowered LUMO energy of the enone system[2].
Aqueous Hydrolysis (pH 7.4) Slow degradation via enamine tautomerizationCompletely Stable ( t1/2​>100 years)Enone hydration vs. robust amide resonance.
Electrophilic Halogenation Rapid addition across the C=C bondUnreactive (requires forcing conditions)Presence of the accessible π -system.

Self-Validating Experimental Protocols

To empirically validate the claims above, the following protocols are designed as self-validating systems. They incorporate internal controls (using N-ethylacetamide as a negative control) and orthogonal analytical readouts to ensure the causality of the observed reactivity is definitively proven.

Protocol A: Kinetic Evaluation of Thiol-Michael Addition

Causality: This experiment proves the electrophilic nature of the captodative enone. By tracking the disappearance of the conjugated π→π∗ UV absorbance, we can directly measure the kinetics of nucleophilic attack.

  • Preparation of Stock Solutions: Prepare a 10 mM solution of Acetamide, N-(1-methylene-2-oxopropyl)- in PBS buffer (pH 7.4, 10% DMSO). Prepare an identical 10 mM control solution of N-ethylacetamide.

  • Nucleophile Introduction: In a quartz cuvette, mix 2.9 mL of PBS buffer with 50 µL of the amide stock. Establish a baseline UV-Vis spectrum (monitoring the enone peak at ~235 nm).

  • Reaction Initiation: Inject 50 µL of a 100 mM L-Cysteine solution (thiol nucleophile) into the cuvette. Rapidly mix.

  • Kinetic Monitoring: Record the absorbance at 235 nm every 5 seconds for 10 minutes.

  • Orthogonal Validation (LC-MS): Quench the reaction with 1% formic acid. Analyze via LC-MS.

    • Expected Outcome: The captodative enone will show rapid pseudo-first-order exponential decay at 235 nm, yielding a mass shift corresponding to the exact addition of L-Cysteine. The N-ethylacetamide control will show 0% conversion, validating that the reactivity stems entirely from the activated vinyl group rather than the amide bond itself.

G A N-(1-methylene-2-oxopropyl)acetamide (Captodative Enone) C Enolate Intermediate (Resonance Stabilized) A->C Michael Addition B Nucleophile (e.g., R-SH) B->C D Protonation (H+ transfer) C->D E β-Substituted Adduct (Stable) D->E Irreversible

Mechanistic pathway of nucleophilic Michael addition to the captodative enone system.

Protocol B: Radical Trapping Assay for Captodative Stabilization

Causality: To prove that the captodative effect stabilizes the radical intermediate[2], we generate the radical photochemically and trap it using TEMPO, observing the spin density via EPR (Electron Paramagnetic Resonance).

  • Initiation: Dissolve 0.5 mmol of Acetamide, N-(1-methylene-2-oxopropyl)- and 0.05 mmol of a photoinitiator (e.g., Irgacure 2959) in 5 mL of degassed acetonitrile.

  • Trapping Agent: Add 1.0 mmol of TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl) to the solution.

  • Irradiation: Irradiate the mixture with a 365 nm LED under an argon atmosphere for 30 minutes.

  • EPR Analysis: Transfer an aliquot to an EPR tube.

    • Expected Outcome: The disappearance of the characteristic TEMPO EPR signal correlates directly with the formation of the stable captodative radical-TEMPO adduct.

  • Control Comparison: Repeat the protocol using N-ethylacetamide. The lack of a vinyl group prevents radical formation, leaving the TEMPO EPR signal unchanged, thereby validating the unique radical-accepting nature of the captodative alkene[4].

References

  • [1] NextSDS. Acetamide, N-(1-methylene-2-oxopropyl)- (9CI) - Chemical Substance Information. NextSDS Database. Available at:

  • [3] ACS Publications. Divergent Pd-catalyzed Functionalization of 4-Oxazolin-2-ones and 4-Methylene-2-oxazolidinones and Synthesis of Heterocyclic-Fused Indoles. Journal of Organic Chemistry. Available at:

  • [2] ResearchGate. Synthesis of α-ketols by functionalization of captodative alkenes and divergent preparation of heterocycles and natural products. Available at:

  • [4] VDOC.PUB. Photochemically-generated Intermediates In Synthesis. Available at:

Sources

Validation

A Comparative Guide to the Gas Chromatographic Analysis of Acetamide, N-(1-methylene-2-oxopropyl)-

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the gas chromatographic (GC) analysis of Acetamide, N-(1-methylene-2-oxopropyl)-, a compound of interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the gas chromatographic (GC) analysis of Acetamide, N-(1-methylene-2-oxopropyl)-, a compound of interest in various research and development sectors. While specific, validated retention times for this compound are not widely published, this document extrapolates from established methods for structurally similar and thermally sensitive molecules to propose a robust analytical approach. We will delve into the rationale behind methodological choices, present a detailed experimental protocol, and compare the performance of GC with alternative analytical techniques, primarily High-Performance Liquid Chromatography (HPLC).

Introduction to the Analytical Challenges

Gas Chromatography (GC) for the Analysis of Acetamide, N-(1-methylene-2-oxopropyl)-

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Given the potential for thermal degradation of Acetamide, N-(1-methylene-2-oxopropyl)-, a carefully optimized GC method is crucial. A method with a lower inlet temperature and a relatively non-polar column is proposed to minimize on-column degradation. A Flame Ionization Detector (FID) is suitable for quantitative analysis due to its general response to organic compounds.

Proposed GC Experimental Protocol

This protocol is a starting point for method development and is based on methods for similar acetamide derivatives and thermally sensitive compounds.

Chromatographic System:

  • A gas chromatograph equipped with a split/splitless inlet, a Flame Ionization Detector (FID), and an autosampler.

Sample Preparation:

  • Solvent (Diluent): Acetonitrile or Ethyl Acetate.

  • Standard Solution: Accurately weigh approximately 10 mg of Acetamide, N-(1-methylene-2-oxopropyl)- reference standard and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.

GC Conditions:

  • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1] This non-polar column is a good starting point for separating a range of compounds with varying polarities and is known for its robustness.

  • Carrier Gas: Helium or Nitrogen, at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 200 °C (to minimize thermal degradation).[1]

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.[1]

  • Detector Temperature (FID): 280 °C.

  • Injection Volume: 1 µL.

Predicted Retention Time

Based on the proposed GC conditions and the likely volatility of Acetamide, N-(1-methylene-2-oxopropyl)-, the retention time is expected to be in the range of 10-15 minutes . This is an educated estimate, and the actual retention time will need to be determined experimentally.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Weigh Sample & Standard Dissolve Dissolve in Diluent (e.g., Acetonitrile) Sample->Dissolve Inject Inject 1 µL into GC Dissolve->Inject Separate Separation on DB-5 Column (Temperature Program) Inject->Separate Detect Detection by FID Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Purity/ Concentration Integrate->Calculate

Sources

Safety & Regulatory Compliance

Safety

Acetamide,N-(1-methylene-2-oxopropyl)- proper disposal procedures

Operational Guide: Safe Handling and Disposal of Acetamide, N-(1-methylene-2-oxopropyl)- Acetamide, N-(1-methylene-2-oxopropyl)- (CAS: 64505-07-3) is a highly specialized enamide derivative utilized in advanced organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Acetamide, N-(1-methylene-2-oxopropyl)-

Acetamide, N-(1-methylene-2-oxopropyl)- (CAS: 64505-07-3) is a highly specialized enamide derivative utilized in advanced organic synthesis and drug development [1][1]. Due to the presence of an α,β -unsaturated ketone moiety conjugated with an amide, this compound acts as a potent Michael acceptor. Improper disposal of such reactive electrophiles poses severe environmental and occupational hazards, including uncontrolled polymerization and severe toxicity to aquatic and biological systems.

As a Senior Application Scientist, I emphasize that in modern laboratory safety, we do not simply discard reactive organics; we engineer their deactivation. This guide provides a field-proven, mechanistic approach to the neutralization and disposal of this compound.

Mechanistic Toxicology & The Rationale for Quenching

To understand how to dispose of this chemical, we must first understand why it is hazardous. The α,β -unsaturated carbonyl substructure of Acetamide, N-(1-methylene-2-oxopropyl)- is classified as a "soft" electrophile [2][2]. The highly electronegative carbonyl oxygen withdraws electron density from the carbon-carbon double bond, creating an electron-deficient β -carbon.

In biological systems, this β -carbon rapidly undergoes conjugate (1,4-addition) reactions with soft nucleophiles, most notably the thiol (-SH) groups of cysteine residues in proteins and glutathione [3][3]. This irreversible covalent binding disrupts cellular function, inducing toxicity and skin sensitization.

To safely dispose of this chemical, we exploit this exact mechanism in vitro. By intentionally introducing a cheap, non-toxic, soft nucleophile—such as sodium bisulfite ( NaHSO3​ )—we force a Michael addition prior to disposal. The bisulfite reacts with the activated alkene to form a highly stable, water-soluble sulfonate salt, effectively eliminating the compound's electrophilicity and toxicity [4][4].

Physicochemical & Disposal Parameters

ParameterValue / Description
Chemical Name Acetamide, N-(1-methylene-2-oxopropyl)-
CAS Registry Number 64505-07-3[1]
Molecular Formula C6H9NO2
Structural Hazard α,β -Unsaturated Carbonyl (Michael Acceptor)[2]
Primary Toxicity Mechanism Covalent adduction of biological thiols (e.g., Cysteine)[3]
Recommended Quenching Agent 10-15% Aqueous Sodium Bisulfite ( NaHSO3​ )[4]
Final Waste Classification Aqueous Hazardous Waste (Incineration)

Chemical Deactivation Pathway

G A Acetamide, N-(1-methylene-2-oxopropyl)- (Toxic Michael Acceptor) C Michael Addition (Conjugate 1,4-Addition) A->C Electrophilic β-carbon B Sodium Bisulfite (NaHSO3) (Quenching Agent) B->C Nucleophilic attack D Water-Soluble Sulfonate Adduct (Detoxified) C->D Neutral pH E Aqueous Hazardous Waste (Incineration) D->E Safe Transfer

Caption: Reaction pathway for the bisulfite quenching of the Michael acceptor prior to disposal.

Step-by-Step Quenching and Disposal Protocol

This protocol is designed as a self-validating system . The conversion of the potentially lipophilic enamide into a highly polar sulfonate salt allows the reaction progress to be visually and analytically validated, ensuring no active electrophile enters the waste stream.

Step 1: Preparation and PPE

  • Work exclusively in a certified chemical fume hood with the sash lowered.

  • Don heavy-duty nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

Step 2: Preparation of the Quenching Solution

  • Prepare a 10-15% (w/v) aqueous solution of Sodium Bisulfite ( NaHSO3​ ) or Sodium Metabisulfite ( Na2​S2​O5​ ).

  • Causality: Using a slight molar excess (1.5 to 2.0 equivalents) of bisulfite ensures the complete consumption of the Michael acceptor, driving the equilibrium entirely toward the harmless adduct[4].

Step 3: Controlled Addition

  • Dissolve the waste Acetamide, N-(1-methylene-2-oxopropyl)- in a minimal volume of a water-miscible co-solvent (e.g., Ethanol or THF).

  • Causality: Enamides often exhibit poor aqueous solubility. A co-solvent prevents the formation of a biphasic system, which would severely stall the quenching kinetics.

  • Place the aqueous bisulfite solution on a magnetic stirrer at room temperature.

  • Add the enamide solution dropwise to the vigorously stirring bisulfite solution.

  • Causality: The Michael addition can be exothermic. Dropwise addition prevents localized heating, mitigating the risk of spontaneous, runaway polymerization of the unsaturated monomer.

Step 4: Reaction Maturation and Validation

  • Allow the mixture to stir for 2 to 4 hours at room temperature.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside a standard of the unquenched starting material. Elute with an appropriate solvent system (e.g., 1:1 Ethyl Acetate/Hexane). The complete disappearance of the UV-active starting material spot, replaced by baseline-retained material (the highly polar sulfonate salt), confirms 100% deactivation.

Step 5: Final Logistics and Disposal

  • Once validated, the solution is chemically deactivated. However, to maintain strict regulatory compliance, do not pour the mixture down the drain.

  • Transfer the aqueous mixture to a designated, clearly labeled "Aqueous Hazardous Waste" carboy.

  • Log the contents precisely as: "Aqueous waste containing neutralized sulfonate salts of organic amides, co-solvent (EtOH/THF), and excess sodium bisulfite."

  • Arrange for pickup by a certified hazardous waste disposal facility for final high-temperature incineration.

Spill Response Procedures

  • Small Spills (Benchtop): Do not wipe immediately with dry paper towels, as friction can expose personnel to concentrated vapors or induce polymerization. Cover the spill generously with solid sodium bisulfite powder to initiate in-situ quenching. Moisten slightly with water from a squirt bottle to facilitate the reaction. Allow 15 minutes for deactivation, then sweep the slurry into a solid waste container.

  • Large Spills (Floor/Bulk): Evacuate the immediate area. Use inert absorbent pads, vermiculite, or sand to contain the spread. Transfer the absorbed material to a sealed, chemically resistant container and treat it as reactive organic hazardous waste. Do not attempt to quench large volumes in-situ due to the risk of uncontrollable exotherms.

References

  • Acetamide, N-(1-methylene-2-oxopropyl)- (9CI) — Chemical Substance Information. NextSDS. Available at:[Link]

  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Publications. Available at:[Link]

  • Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters (EP0686622B1).Google Patents.
  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? MDPI. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Acetamide,N-(1-methylene-2-oxopropyl)-

As an application scientist in drug development and advanced organic synthesis, I recognize that handling specialized reactive intermediates requires moving beyond generic safety data sheets. Acetamide, N-(1-methylene-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist in drug development and advanced organic synthesis, I recognize that handling specialized reactive intermediates requires moving beyond generic safety data sheets. Acetamide, N-(1-methylene-2-oxopropyl)- (CAS: 64505-07-3)[1] is a highly specialized conjugated enone. This guide provides a self-validating system of operational protocols, rooted in the chemical's fundamental reactivity, to ensure uncompromising laboratory safety.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of Acetamide, N-(1-methylene-2-oxopropyl)-. The molecule features an α,β -unsaturated carbonyl moiety (an enone). The conjugation between the 1-methylene double bond and the 2-oxopropyl group creates a highly electrophilic terminal carbon.

Causality of Toxicity: This structural motif acts as a potent Michael acceptor. Upon contact with unprotected skin or respiratory mucosa, the electrophilic carbon rapidly undergoes Michael addition with nucleophilic residues (such as the sulfhydryl groups of cysteine or the ϵ -amino groups of lysine) in cellular proteins. This covalent modification is the primary driver for severe skin sensitization, acute irritation, and potential long-term cytotoxicity.

ToxicityPathway A Acetamide, N-(1-methylene- 2-oxopropyl)- (Electrophilic Enone) C Covalent Adduct Formation (Michael Addition) A->C B Cellular Proteins (Nucleophilic -SH / -NH2) B->C D Skin Sensitization & Cellular Toxicity C->D

Figure 1: Mechanism of cellular toxicity via Michael addition of the electrophilic enone.

Quantitative Risk Assessment & Material Data

When designing a PPE matrix, we must align the chemical's physical properties with the barrier properties of the protective equipment.

ParameterValue / SpecificationOperational Implication
CAS Registry Number 64505-07-3Essential for tracking regulatory compliance and waste manifests[1].
Molecular Formula C6H9NO2Low molecular weight facilitates rapid skin penetration if dissolved in organic solvents.
Reactivity Profile Electrophilic EnoneReadily alkylates proteins; requires high-barrier elastomeric protection.
Primary Hazard Skin Sensitization & IrritationMandates strict zero-contact protocols and double-gloving.
OSHA PPE Standard Legal framework requiring hazard assessment and certified PPE selection[2].

Personal Protective Equipment (PPE) Matrix

In accordance with the OSHA Personal Protective Equipment standard ()[2], the following PPE matrix is engineered specifically to interrupt the chemical's exposure pathways.

  • Hand Protection (The Double-Glove Protocol):

    • Inner Glove: 4-mil Nitrile. Provides dexterity and a baseline barrier.

    • Outer Glove: 8-mil Butyl Rubber or heavy-duty Neoprene.

    • Causality: Acetamide, N-(1-methylene-2-oxopropyl)- is frequently handled as a solution in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM) during synthesis. These solvents rapidly permeate standard nitrile. The butyl rubber outer layer provides the necessary chemical resistance against the solvent vector, preventing the enone from being carried through the glove matrix onto the skin.

  • Eye and Face Protection:

    • Chemical splash goggles (ANSI Z87.1+ certified) combined with an 8-inch polycarbonate face shield when transferring volumes >50 mL. Safety glasses with side shields are insufficient due to the vapor/splash risk of the solvent vehicle.

  • Body Protection:

    • A flame-resistant (FR) lab coat with knit cuffs.

    • For scale-up operations, a disposable Tyvek apron is recommended to prevent the chemical from soaking through woven cotton fabrics and causing delayed dermal exposure.

  • Respiratory Protection:

    • Routine handling must be conducted inside a standard chemical fume hood with a face velocity of 80-120 feet per minute (fpm). If ventilation fails, a half-face respirator with organic vapor (OV) cartridges is required[3].

Operational Workflows & Engineering Controls

The National Research Council's[4] emphasizes that PPE is the last line of defense; engineering controls and rigorous workflows are primary.

PPEWorkflow Start Pre-Entry Risk Assessment Verify Ventilation & PPE Gown Don Tyvek/Lab Coat & Chemical Splash Goggles Start->Gown Gloves Double Glove Protocol (Inner: Nitrile, Outer: Butyl) Gown->Gloves Hood Transfer to Fume Hood (Face Velocity > 100 fpm) Gloves->Hood Work Execute Experiment (Closed System / Schlenk Line) Hood->Work Dispose Waste Segregation (Halogen-free Organics) Work->Dispose

Figure 2: Step-by-step operational workflow for gowning, handling, and disposing of reactive amides.

Step-by-Step Handling Methodology:

  • Preparation: Verify fume hood face velocity. Line the hood workspace with a chemical-absorbent, plastic-backed bench pad to contain micro-spills.

  • Gowning: Don the inner nitrile gloves, FR lab coat, and chemical splash goggles. Inspect the outer butyl gloves for pinhole leaks before donning.

  • Transfer: Weigh the solid or transfer the liquid using a closed-system syringe technique or a Schlenk line to minimize atmospheric exposure and vapor release.

  • Reaction Execution: Keep the sash of the fume hood pulled down to the lowest workable level (typically 18 inches). Ensure all reaction vessels are securely clamped and secondary containment is used for heating/cooling baths.

  • De-gowning: Remove the outer gloves inside the fume hood to prevent contaminating the laboratory environment. Dispose of the inner gloves as hazardous solid waste immediately after the procedure. Wash hands with soap and water for a minimum of 20 seconds.

Spill Response & Disposal Plans

A self-validating safety system must account for failure modes and chemical deactivation.

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial universal spill kit). Do NOT use combustible materials like sawdust.

  • Neutralize (Causality-Driven): Because the molecule is an electrophile, small spills can be treated with a dilute solution of a soft nucleophile (like 5% sodium bisulfite). The bisulfite readily undergoes conjugate addition to the enone, effectively destroying the reactive double bond and neutralizing the alkylating hazard before cleanup.

  • Collect: Scoop the absorbed, neutralized material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

Disposal Plan:

  • Segregation: Acetamide, N-(1-methylene-2-oxopropyl)- waste must be segregated from strong oxidizers and strong acids to prevent exothermic polymerization.

  • Labeling: Label as "Hazardous Waste - Toxic/Reactive Organics (Contains Enone)".

  • Destruction: The preferred method of disposal is high-temperature incineration at an EPA-approved facility. Do not discharge into the municipal sewer system.

References

  • 1910.132 - General requirements. | Occupational Safety and Health Administration Source: OSHA.gov URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

  • Acetamide, N-(1-methylene-2-oxopropyl)- (9CI) — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

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